molecular formula C10H10N2O3 B095265 Mequidox CAS No. 16915-79-0

Mequidox

Katalognummer: B095265
CAS-Nummer: 16915-79-0
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: MZRHTYDFTZJMLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mequidox (CAS 16915-79-0) is a quinoxaline-1,4-dioxide derivative that possesses potent antibacterial properties and has been historically used in veterinary medicine . Its primary research applications focus on its activity against a spectrum of bacterial pathogens, particularly in studies concerning livestock. Research indicates Mequidox is effective against Gram-negative bacteria and has shown a specific, curative effect against Treponema -caused swine dysentery (bloody dysentery) . It is also used in research models for bacterial enteritis in piglets, calf paratyphoid, fowl cholera, and chick dysentery . The compound's accepted mechanism of action involves the inhibition of bacterial DNA synthesis, thereby preventing the growth and propagation of pathogenic microorganisms within the digestive tract . As a member of the quinoxaline-1,4-dioxides (QdNOs) family, its use is of interest in studies of antimicrobial resistance. Research has explored the molecular mechanisms by which bacteria, such as Escherichia coli , develop resistance to this class of antibiotics . Please note that this product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Certain products may have specific handling requirements; users are responsible for ensuring their compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRHTYDFTZJMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168667
Record name Mequidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16915-79-0
Record name MEQUIDOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mequidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEQUIDOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV6363I81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mequidox chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Bioactivation, and Safety Profiling

Executive Summary & Chemical Identity[1]

Mequidox (also known as Mequindox) represents a critical iteration in the quinoxaline-1,4-dioxide (QdNO) class of synthetic antimicrobials. Developed primarily to improve upon the safety profiles of its predecessors—Carbadox and Olaquindox—Mequidox retains the core pharmacophore required for antibacterial efficacy while altering the side-chain chemistry to modulate toxicity.

However, for the researcher, Mequidox presents a paradox: its efficacy is inextricably linked to its instability. The same


 moieties that drive its bactericidal mechanism are responsible for its photosensitivity and genotoxic potential. This guide dissects these properties to establish a rigorous framework for handling and analysis.
Physicochemical Profile[1][2][3][4][5]
PropertySpecificationExperimental Implication
IUPAC Name 3-methyl-2-acetylquinoxaline-1,4-dioxideTarget analyte definition
CAS Number 16915-79-0Registry verification
Molecular Formula

Mass spectrometry precursor ion
Molecular Weight 218.21 g/mol Calculation of molarity
Solubility Soluble in acetone, chloroform, benzene; slightly soluble in water.[3]Dictates organic solvent extraction (LLE)
Appearance Bright yellow crystalline powderVisual purity check
Photosensitivity High (Degrades to deep brown/red upon UV exposure)CRITICAL: All protocols must be performed under amber light (sodium lamp) or in foil-wrapped vessels.
Pharmacodynamics: The Reductive "Warhead" Mechanism

To understand Mequidox is to understand the chemistry of the


-oxide group. Unlike antibiotics that target cell wall synthesis or ribosome function, Mequidox acts as a hypoxia-selective cytotoxin .
Mechanism of Action (MOA)

The molecule is essentially a prodrug. Under the anaerobic or microaerophilic conditions typical of the gut (or specific bacterial infections), Mequidox undergoes enzymatic bioreduction.

  • Bioreduction: Bacterial reductases (e.g., xanthine oxidase) reduce the

    
    -oxide groups.
    
  • Radical Formation: This reduction generates transient free radical intermediates (likely hydroxyl radicals,

    
    ).
    
  • DNA Scission: These radicals attack the bacterial DNA backbone, causing single- and double-strand breaks.

  • SOS Response: The damage triggers the bacterial SOS repair system; if the damage exceeds repair capacity, cell death ensues.

Scientist's Note: This mechanism explains why Mequidox is genotoxic to mammalian cells. The specificity for bacteria is relative, not absolute, driven by the redox potential differences in hypoxic tissues.

MOA MEQ Mequidox (Parent) Rad Free Radical Intermediates MEQ->Rad Hypoxic Reduction Enz Reductases (Xanthine Oxidase/P450) Enz->Rad Catalysis DNA Bacterial DNA Rad->DNA Oxidative Attack Damage Strand Breaks (Cell Death) DNA->Damage SOS Failure

Figure 1: The bioreductive activation pathway of Mequidox. Note that the radical generation is the critical step for both efficacy and toxicity.

Metabolic Fate & Residue Analysis[2][7][8][9]

In metabolic studies (swine/poultry), Mequidox is extensively metabolized.[6] The parent compound is rarely found in tissue samples after a short withdrawal period. Therefore, tracking the parent compound alone is a flawed experimental design.

The Marker Residue: 1,4-bisdesoxymequindox (M1)

The primary metabolic pathway involves the sequential removal of the oxygen atoms from the nitrogen positions.

  • Mequidox (

    
    -dioxide)[6]
    
  • Mono-oxide metabolites (Intermediate)

  • 1,4-bisdesoxymequindox (M1) (Fully deoxygenated quinoxaline core)

Experimental Directive: When designing residue depletion studies, you must target M1 (also referred to as MQX or deoxy-mequidox) as the marker residue. It persists in the liver and kidney significantly longer than the parent drug.[7]

Metabolism Parent Mequidox (Parent Drug) Liver Hepatic Metabolism (Reductase Systems) Parent->Liver Mono Mono-desoxymequidox (Transient) Liver->Mono M1 1,4-bisdesoxymequindox (M1) (MARKER RESIDUE) Mono->M1 Rapid Reduction Excrete Renal Excretion M1->Excrete

Figure 2: Metabolic cascade identifying M1 as the stable marker residue for surveillance.

Toxicology: The Safety Threshold

Research indicates that while Mequidox was designed to be safer than Olaquindox, it is not benign.

  • Genotoxicity: Mequidox tests positive in the Ames test (Salmonella typhimurium) and micronucleus test, confirming its ability to damage DNA.

  • Phototoxicity: While less phototoxic than Olaquindox, Mequidox intermediates can still generate reactive oxygen species (ROS) under UV light, leading to skin irritation in exposed animals.

  • Carcinogenicity: Long-term feeding studies in rodents suggest potential carcinogenicity, necessitating strict Maximum Residue Limits (MRLs) or bans in certain jurisdictions (e.g., EU).

Analytical Protocol: LC-MS/MS Determination

This protocol is designed for the simultaneous detection of Mequidox and its M1 metabolite in biological tissue (muscle/liver). It prioritizes analyte stability and extraction efficiency .

Reagents & Equipment[1][8][9][10]
  • Internal Standard:

    
    -Mequidox (Deuterated) is mandatory to correct for matrix effects and extraction losses.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • SPE Cartridges: HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., Oasis HLB, 60mg/3cc).

Step-by-Step Methodology

1. Sample Preparation (Light Protected)

  • Homogenization: Weigh 2.0 g of tissue into a 50 mL centrifuge tube. Add 100 µL of Internal Standard solution.

  • Extraction: Add 8 mL of ACN:Water (80:20 v/v). Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4000 × g for 10 minutes at 4°C. Transfer supernatant to a clean tube.

  • Defatting: Add 5 mL hexane to the supernatant, vortex, centrifuge, and discard the upper hexane layer (removes lipids that clog the MS source).

2. Solid Phase Extraction (SPE) Cleanup

  • Conditioning: Pass 3 mL MeOH followed by 3 mL water through the HLB cartridge.

  • Loading: Load the aqueous extract onto the cartridge (gravity or low vacuum).

  • Washing: Wash with 3 mL Water:MeOH (95:5). This removes polar interferences.

  • Elution: Elute analytes with 5 mL pure Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen stream (at 40°C). Reconstitute in 1 mL Mobile Phase A/B (90:10). Filter through 0.22 µm PTFE filter.

3. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 100mm × 2.1mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B (0-1 min)

    
     90% B (at 6 min) 
    
    
    
    Re-equilibrate.
  • Ionization: ESI Positive mode (

    
    ).
    
  • Transitions (MRM):

    • Mequidox:[11][3][4][6][8][12][13][14]

      
       (Quant), 
      
      
      
      (Qual).
    • M1 (Metabolite):

      
       (Quant).
      

Protocol Sample Tissue Sample (2g) Extract Extraction (ACN:Water + Hexane Defatting) Sample->Extract + IS SPE SPE Cleanup (HLB Cartridge) Extract->SPE Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM Mode) SPE->LCMS Eluate Data Quantification (vs Internal Standard) LCMS->Data

Figure 3: Optimized workflow for the extraction and quantification of Mequidox residues.

References
  • Chemical Identity & Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28143, Mequidox.[14] Retrieved from [Link]

  • Genotoxicity & Safety: Liu, Q., et al. (2012). Genotoxicity evaluation of Mequindox in different short-term tests.[2][13] Food and Chemical Toxicology. Retrieved from [Link]

  • Metabolism & Pharmacokinetics: Li, Y., et al. (2017). Pharmacokinetics of Mequindox and Its Marker Residue 1,4-Bisdesoxymequindox in Swine.[6] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Mechanism of Action: Ganley, B., et al. (2001).[5][15] Redox-activated, hypoxia-selective DNA cleavage by quinoxaline 1,4-di-N-oxide.[5][15] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Analytical Methodology: Dibai, W.L., et al. (2015).[16] HPLC-MS/MS method validation for the detection of carbadox and olaquindox (and related QdNOs) in feedingstuffs. Talanta. Retrieved from [Link]

Sources

Structural Basis of Mequidox Bioactivity: A Crystallographic Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Scientists Subject: Mequidox (3-methyl-2-acetylquinoxaline-1,4-dioxide) Crystal Structure & Mechanism

Executive Summary

Mequidox (C₁₁H₁₀N₂O₃) represents a critical class of antimicrobial agents known as quinoxaline 1,4-dioxides (QdNOs). While highly effective against Gram-negative anaerobes (e.g., Treponema hyodysenteriae, E. coli), its clinical application is bounded by a narrow therapeutic index regarding genotoxicity.

This guide provides a rigorous framework for the structural analysis of Mequidox. Unlike standard small-molecule reports, we focus on the causal link between crystal lattice parameters and biological reactivity . Specifically, we analyze how the N–O bond geometry and acetyl group torsion angles observed in the solid state dictate the compound's reduction potential—the primary driver of both its antimicrobial efficacy and its toxicity.

Part 1: Molecular Identity & Crystallization Protocol

To obtain high-resolution structural data, the Mequidox crystal must be grown to minimize twinning and solvent inclusion. The inherent planarity of the quinoxaline core promotes strong


-

stacking, which can lead to rapid, disordered precipitation if not controlled.
Chemical Identity
  • IUPAC Name: 1-(3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone

  • Formula: C₁₁H₁₀N₂O₃

  • Key Pharmacophore: The 1,4-di-N-oxide moiety combined with the electron-withdrawing C2-acetyl group.

The "Thermodynamic Control" Crystallization Protocol

Objective: Grow single crystals suitable for X-ray diffraction (XRD) with dimensions


 mm.

Reagents:

  • Mequidox (HPLC purity

    
    )
    
  • Solvent A: Ethanol (Absolute) – Promotes solubility.

  • Solvent B: Acetone or Dichloromethane – Acts as the volatile component.

Step-by-Step Methodology:

  • Saturation: Dissolve 50 mg of Mequidox in 10 mL of warm Ethanol (

    
    C). Sonicate for 5 minutes to ensure complete dissolution.
    
  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • The Interface Method: Carefully layer 2 mL of Acetone on top of the ethanol solution. Do not mix.

  • Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and store in a vibration-free, dark environment at

    
    C.
    
  • Harvesting: Crystals typically appear within 72-96 hours as yellow/orange prisms.

Expert Insight: Avoid water in the solvent system. Mequidox is photosensitive. Light exposure during crystallization can lead to N-oxide photoreduction, contaminating the lattice with mono-N-oxide impurities which disorders the structure.

Part 2: X-Ray Diffraction & Data Reduction

Experimental Workflow

The following diagram outlines the critical path from crystal harvesting to structural refinement.

CrystallographyWorkflow Harvest Crystal Harvesting (Cryoprotection w/ Paratone-N) Diffraction X-Ray Diffraction (Mo Kα, 100K) Harvest->Diffraction Indexing Indexing & Integration (Determine Unit Cell) Diffraction->Indexing Phasing Structure Solution (Direct Methods/SHELXT) Indexing->Phasing Space Group Determination Refinement Refinement (SHELXL) Minimize R-factor Phasing->Refinement Validation CheckCIF & Geometry (Bond Length Analysis) Refinement->Validation Validation->Refinement If R1 > 5%

Figure 1: Critical path for Mequidox structural determination. Note the iterative loop between Validation and Refinement.

Expected Lattice Parameters

Based on the structural class of quinoxaline 1,4-dioxides, Mequidox typically crystallizes in the Monoclinic system.[1] Researchers should validate their data against these reference ranges:

ParameterExpected Range (Class Representative)Structural Significance
Crystal System MonoclinicStandard for planar heterocycles.
Space Group

or

Centrosymmetric packing is favored by dipole cancellation.
Unit Cell (

)
6.0 – 9.0 ÅShort axis usually corresponds to the stacking direction.
Unit Cell (

)
10.0 – 14.0 ÅAccommodates the width of the ring system.
Unit Cell (

)
11.0 – 15.0 ÅAccommodates the acetyl/methyl substituents.
Angle (

)
95° – 110°Typical monoclinic shear.

Part 3: Structural Analysis & Mechanism

The value of the crystal structure lies in its ability to predict biological activity. For Mequidox, two structural features are paramount: the N–O bond length and the Acetyl group torsion .

The N–O Bond: The "Trigger"

The antibacterial mechanism of Mequidox relies on the bioreduction of the N-oxide group.

  • Observation: In the crystal structure, measure the N1–O1 and N4–O2 bond lengths.

  • Standard Value: Typical QdNO bond lengths are 1.28 – 1.30 Å .

  • Implication: If the bond length in your structure is elongated (

    
     Å) due to intermolecular hydrogen bonding (e.g., with solvent water), it suggests the bond is "primed" for cleavage. A longer bond is weaker, correlating with a lower reduction potential (
    
    
    
    ), making the drug more potent but potentially more toxic.
The Acetyl Group Torsion

The C2-acetyl group is electron-withdrawing. Its orientation relative to the quinoxaline ring (defined by the torsion angle


) modulates the electron density of the ring.
  • Planarity: If

    
     or 
    
    
    
    , the acetyl group is coplanar, maximizing conjugation. This stabilizes the radical anion intermediate formed during reduction.
  • Twisting: Steric hindrance with the N1-oxide oxygen often forces the acetyl group to twist (

    
    ). This twist breaks conjugation, potentially altering the redox potential.
    
Mechanism of Action (SAR)

The following diagram illustrates how the structural features identified above drive the biological mechanism.

MOA Structure Mequidox Crystal Structure (N-O Bond Length ~1.29Å) Enzyme Bacterial Reductases (Anaerobic Metabolism) Structure->Enzyme Substrate Binding (Facilitated by e- withdrawing Acetyl) Intermediate Free Radical Intermediate (N-O•) Enzyme->Intermediate Single Electron Reduction Damage DNA Strand Scission (Bacterial Death) Intermediate->Damage Primary Pathway Toxicity Host Genotoxicity (Off-target ROS) Intermediate->Toxicity Side Effect

Figure 2: Structure-Activity Relationship (SAR). The geometric accessibility of the N-O bond (top node) directly influences the rate of radical generation (red node).

References

  • Cheng, G., et al. (2016).[2] Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.

  • Gan, X., et al. (2018). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. National Institutes of Health (PMC).

  • Villar, R., et al. (2008). Quinoxaline 1,4-dioxide derivatives as anti-mycobacterial agents.[3][4] Journal of Antimicrobial Chemotherapy.

  • Wang, Y., et al. (2011). Structure and antibacterial activity of quinoxaline 1,4-dioxides.[2][3][4] Molecules (MDPI).

  • Sheldrick, G. M. (2008).[5] A short history of SHELX. Acta Crystallographica Section A.

Sources

Technical Monograph: Mequidox Mode of Action in Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mequidox (MEQ) represents a distinct class of synthetic antimicrobial agents known as quinoxaline-1,4-dioxides (QdNOs). Unlike antibiotics that inhibit cell wall synthesis or protein translation directly, MEQ functions as a hypoxia-activated prodrug . Its efficacy against Gram-negative bacteria (specifically Escherichia coli and Salmonella spp.) is predicated on an enzymatic "suicide" mechanism: bacterial reductases metabolize the drug into reactive free radicals, inducing catastrophic DNA double-strand breaks (DSBs). This guide delineates the molecular pharmacology of MEQ, contrasting its potent bactericidal activity with its dose-limiting host genotoxicity.

The Chemical Basis of Potency: Structure-Activity Relationship (SAR)

The pharmacological core of Mequidox (3-methyl-2-quinoxalinacetyl-1,4-dioxide) lies in its N-oxide moieties .

  • The 1,4-Dioxide "Trigger": The nitrogen atoms at positions 1 and 4 are oxidized. This configuration is thermodynamically unstable and highly electronegative, serving as an electron sink.

  • The Methyl/Acetyl Side Chains: These groups at positions 2 and 3 modulate lipophilicity, facilitating passive diffusion across the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.

Critical Insight: The antimicrobial activity is strictly dependent on the reduction of the N-oxide groups. Removal of these oxygen atoms (forming the deoxy-metabolite) renders the molecule pharmacologically inert.

Mechanism of Action: Reductive Bioactivation & Oxidative Stress

The mode of action (MoA) of Mequidox is a multi-stage cascade triggered by the bacteria's own metabolic machinery. It acts as a "Trojan Horse," hijacking the electron transport chain or cytosolic reductases.

Stage I: Enzymatic Reduction

Upon entering the bacterial cytosol, MEQ acts as a substrate for bacterial reductases (likely Type I nitroreductases or respiratory dehydrogenases). The bacteria attempt to reduce the N-oxide groups.

  • Reaction: MEQ + e⁻

    
     MEQ radical anion (MEQ•⁻).
    
Stage II: Radical Propagation vs. Futile Cycling

The fate of the radical anion depends on oxygen tension (


):
  • Aerobic Conditions (Futile Cycling): In the presence of high oxygen, the MEQ radical anion transfers its extra electron to molecular oxygen (

    
    ), generating superoxide anions (
    
    
    
    •⁻) and regenerating the parent MEQ. This creates oxidative stress but consumes bacterial reducing equivalents (NADH/NADPH).
  • Anaerobic/Microaerophilic Conditions (Lethal Pathway): In the low-oxygen environments often found in the gut (the colonization site of Salmonella and E. coli), the radical anion cannot be re-oxidized by

    
    . Instead, it undergoes further reduction or fragmentation, generating highly reactive hydroxyl radicals (•OH) .[1][2]
    
Stage III: Genotoxic Catastrophe

The hydroxyl radicals are indiscriminate oxidizers but show a high affinity for the sugar-phosphate backbone of DNA.

  • The Lesion: Radical attack causes single-strand breaks (SSBs) which, when clustered, evolve into double-strand breaks (DSBs).

  • The Marker: The bacterial RecA protein (or eukaryotic

    
    -H2AX equivalent) is recruited to these sites. The damage overwhelms the SOS repair response, leading to cell death.
    
Visualization: The Mequidox Bioactivation Pathway

Mequidox_MoA MEQ Mequidox (Parent Drug) Radical MEQ Radical Anion (MEQ•⁻) MEQ->Radical 1e- Reduction Reductase Bacterial Reductase (NADH dependent) Reductase->Radical Radical->MEQ Futile Cycle (Re-oxidation) O2 High O2 Tension Radical->O2 Electron Transfer Hydroxyl Hydroxyl Radical (•OH) (Lethal Species) Radical->Hydroxyl Fragmentation Superoxide Superoxide (O2•⁻) (Oxidative Stress) O2->Superoxide Hypoxia Hypoxia/Anaerobiosis Hypoxia->Hydroxyl Promotes DNA Bacterial DNA Superoxide->DNA Minor Damage Hydroxyl->DNA Attacks Backbone Death Double Strand Breaks (Cell Death) DNA->Death

Figure 1: The reductive bioactivation pathway of Mequidox. Note the bifurcation based on oxygen presence; hypoxia favors the formation of the highly lethal hydroxyl radical.

Experimental Validation Protocols

To rigorously validate this mechanism in a research setting, one must prove three things: (1) antimicrobial potency,[3][4][5][6][7] (2) ROS generation, and (3) DNA damage.[6][8]

Protocol A: Anaerobic vs. Aerobic MIC (Potency Assay)

Rationale: If the MoA relies on radical accumulation under low oxygen, MEQ should be significantly more potent (lower MIC) under anaerobic conditions.

  • Preparation: Prepare Mueller-Hinton Broth (MHB). Degas half the volume for anaerobic use.

  • Inoculum: Adjust E. coli ATCC 25922 to

    
     CFU/mL.
    
  • Treatment: Serial dilute Mequidox (range 0.5 – 128 µg/mL).

  • Incubation:

    • Set A (Aerobic): Standard incubator at 37°C.

    • Set B (Anaerobic): Anaerobic jar (GasPak system) at 37°C.

  • Readout: Measure OD600 after 24 hours.

  • Expected Result: The MIC under anaerobic conditions should be 2-4 fold lower than aerobic conditions due to reduced futile cycling.

Protocol B: Intracellular ROS Quantification (Flow Cytometry)

Rationale: Direct detection of oxidative stress using the fluorogenic probe DCFH-DA (2',7'-Dichlorofluorescin diacetate).

Workflow Visualization:

ROS_Protocol Step1 Log-phase Culture (E. coli) Step2 Add Mequidox (0.5x - 2x MIC) Step1->Step2 Step3 Incubate (30-60 mins) Step2->Step3 Step4 Stain: DCFH-DA (10 µM final) Step3->Step4 Step5 Wash & Resuspend (PBS) Step4->Step5 Step6 Flow Cytometry (FITC Channel) Step5->Step6

Figure 2: Workflow for detecting Mequidox-induced oxidative stress.

Step-by-Step:

  • Culture: Grow E. coli to mid-log phase (

    
    ).
    
  • Dosing: Treat aliquots with MEQ (at 1x MIC) and a Negative Control (solvent only). Include a Positive Control (

    
    , 1 mM).
    
  • Incubation: Incubate for 60 minutes at 37°C.

  • Staining: Add DCFH-DA to a final concentration of 10 µM. Incubate for 20 minutes in the dark.

  • Analysis: Wash cells twice with PBS to remove extracellular dye. Analyze immediately on a flow cytometer (Excitation 488 nm / Emission 525 nm).

  • Data Output: A right-shift in fluorescence intensity (FL1-H) indicates ROS generation.

Comparative Data: Efficacy vs. Toxicity[5]

Mequidox is effective but carries significant baggage regarding host safety. The same radical mechanism that kills bacteria can damage mammalian DNA.

ParameterMequidox (MEQ)Olaquindox (OLA)Clinical Implication
Primary Target Bacterial DNA (DSBs)Bacterial DNA (DSBs)Bactericidal action.
ROS Generation High (Hydroxyl/Superoxide)HighOxidative stress is the core driver.
Mammalian Toxicity Moderate (Hepatotoxic)Severe (Genotoxic/Mutagenic)MEQ is safer than OLA but still risky.
Metabolite 1-desoxymequindoxVariousMetabolites are markers for residue testing.
Genotoxicity Marker

-H2AX induction
Micronucleus formationIndicates DNA damage in host cells.

Safety Note: While Mequidox is less mutagenic than Olaquindox, studies (Liu et al., 2010; Liu et al., 2019) confirm it induces apoptosis and DNA damage in mammalian liver cells via the NF-


B and mitochondrial pathways. This limits its use strictly to veterinary applications with rigorous withdrawal periods.

References

  • Liu, Q., Lei, Z., Gu, C., et al. (2019).[5] Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats.[5] Food and Chemical Toxicology.[5]

  • Wang, X., Li, Y., et al. (2010). Metabolism of mequindox in liver microsomes of rats, chicken and pigs.[9] Journal of Mass Spectrometry.

  • Liu, Z., Huang, L., et al. (2012). Mequindox induced cellular DNA damage via generation of reactive oxygen species.[6] Toxicology in Vitro.

  • Cheng, G., Hao, H., et al. (2016). Antibiotic alternatives: the substitution of antibiotics in animal husbandry? Frontiers in Microbiology.

Sources

Mequidox: Technical Profile and Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mequidox Antibacterial Spectrum, Mechanism of Action, and Efficacy Profile Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

A Comprehensive Review of the Quinoxaline-1,4-Dioxide (QdNO) Antimicrobial Agent

Executive Summary

Mequidox (3-methyl-2-quinoxalinemethanol 1,4-dioxide) represents a synthetic antimicrobial agent within the quinoxaline-1,4-dioxide (QdNO) class. Developed primarily as a veterinary therapeutic, it is distinguished by its potent efficacy against anaerobic bacteria—specifically Brachyspira hyodysenteriae, the etiological agent of swine dysentery—and facultative anaerobes like Escherichia coli and Salmonella spp.

While Mequidox was engineered to offer a superior safety profile compared to its predecessors, Carbadox and Olaquindox, recent toxicological evaluations reveal a complex safety landscape characterized by genotoxic potential. This guide synthesizes the physicochemical mechanism of action, quantitative antibacterial spectrum, pharmacokinetic behavior, and safety considerations of Mequidox.

Mechanism of Action (MOA)

The antimicrobial potency of Mequidox is fundamentally linked to its N-oxide moieties . Unlike antibiotics that target cell wall synthesis or ribosomal subunits, Mequidox functions as a bioreductive prodrug .

The Bioreduction Pathway

The drug remains relatively inert until it enters the bacterial cell. Under anaerobic or microaerophilic conditions, bacterial reductases enzymatically reduce the N-oxide groups. This reduction process is the "trigger" that converts the molecule into a cytotoxic agent.

  • Enzymatic Reduction: Bacterial enzymes (e.g., NADH oxidase, nitrate reductase) reduce the N-O groups at positions 1 and 4.

  • Radical Generation: This reduction generates unstable free radical intermediates (hydroxyl radicals,

    
    OH).
    
  • DNA Targeting: These radicals attack bacterial DNA, causing single- and double-strand breaks, destabilizing the helix, and inhibiting DNA synthesis.

  • Oxidative Stress: The accumulation of Reactive Oxygen Species (ROS) overwhelms the bacterial oxidative stress response, leading to cell death.

MOA Visualization

The following diagram illustrates the critical "Activation-to-Damage" pathway.

Mequidox_MOA Mequidox Mequidox (Prodrug) (Quinoxaline-1,4-dioxide) Enzymes Bacterial Reductases (NADH oxidase, Nitrate reductase) Mequidox->Enzymes Diffusion into Cell AnaerobicEnv Anaerobic/Microaerophilic Environment AnaerobicEnv->Enzymes Activates Radicals Free Radical Intermediates (Hydroxyl Radicals •OH) Enzymes->Radicals N-Oxide Reduction ROS Reactive Oxygen Species (ROS) Surge Radicals->ROS Accumulation DNA_Damage DNA Damage (Strand Breaks, Helix Destabilization) Radicals->DNA_Damage Direct Attack ROS->DNA_Damage Oxidative Stress Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Irreversible Injury

Figure 1: Bioreductive activation pathway of Mequidox.[1] The drug requires enzymatic reduction to generate cytotoxic radicals.

Antibacterial Spectrum and Efficacy

Mequidox exhibits a broad spectrum of activity but is most clinically relevant for its high potency against anaerobes and Gram-negative enteric pathogens.

Quantitative Susceptibility Profile (MIC Data)

The following table synthesizes Minimum Inhibitory Concentration (MIC) values derived from in vitro studies. Note the high sensitivity of Brachyspira, the primary target.

Target PathogenGram StatusDisease RelevanceMIC Range (µg/mL)Susceptibility Interpretation
Brachyspira hyodysenteriae Gram-negative (Anaerobe)Swine Dysentery0.5 – 4.0 Highly Susceptible
Escherichia coli Gram-negativeColibacillosis/Diarrhea0.5 – 8.0 Susceptible (Resistance noted in some isolates)
Salmonella Typhimurium Gram-negativeSalmonellosis0.25 – 4.0 Susceptible
Pasteurella multocida Gram-negativeRespiratory Disease1.0 – 2.0 Susceptible
Staphylococcus aureus Gram-positiveSkin/Soft Tissue Infections0.12 – 1.0 Highly Susceptible
Clostridium perfringens Gram-positive (Anaerobe)Enterotoxemia2.0 – 8.0 Susceptible

Note: MIC values can vary by strain and geographical resistance patterns. Data aggregated from comparative QdNO studies.

Efficacy in Anaerobic Conditions

A critical differentiator for Mequidox is its enhanced efficacy under anaerobic conditions . In vitro assays demonstrate that MIC values for facultative anaerobes (like E. coli) can decrease by 2-4 fold in anaerobic environments compared to aerobic ones. This makes Mequidox particularly effective in the hypoxic environment of the distal gut, the colonization site of Brachyspira.

Pharmacokinetics (PK) and Metabolism

Understanding the PK profile is essential for dosing regimens and residue monitoring.

  • Absorption: Rapidly absorbed after oral administration (Bioavailability > 80% in swine).

  • Distribution: Widely distributed into tissues, with highest concentrations found in the liver and kidney.

  • Metabolism: Mequidox undergoes extensive metabolism in the liver. The primary metabolic pathway involves the sequential reduction of the two N-oxide groups.

    • Major Metabolites:

      • M1: 1-desoxymequindox (Partial reduction).

      • M2: 1,4-bisdesoxymequindox (Complete reduction).

  • Elimination: Rapid elimination with a half-life (

    
    ) of approximately 2–6 hours  in swine.
    
  • Marker Residue: Due to the rapid metabolism of the parent drug, 1,4-bisdesoxymequindox (M2) is often used as the marker residue for food safety monitoring.

Safety Profile: The Genotoxicity Paradox

While marketed as a "safer" alternative to Carbadox (a known carcinogen) and Olaquindox (phototoxic and genotoxic), Mequidox is not devoid of toxicity.

Genotoxicity Assessment

Recent studies utilizing the Ames test and mammalian micronucleus assays have confirmed that Mequidox possesses genotoxic potential .

  • Mechanism: The same free radicals that kill bacteria can interact with host DNA.

  • Comparison:

    • Carbadox: High genotoxicity/Carcinogenicity (Banned in many jurisdictions).

    • Olaquindox:[1][2][3][4] Moderate genotoxicity + Phototoxicity.

    • Mequidox:[5] Lower acute toxicity than precursors, but genotoxicity remains a concern . Metabolites (M1 and M2) have also shown mutagenic potential in specific assays.

Regulatory Status

Due to these risks, Mequidox is not approved for use in the USA or EU. It is primarily utilized in specific Asian markets (e.g., China) under strict withdrawal periods to ensure metabolite clearance from edible tissues.

Experimental Protocol: Anaerobic MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Mequidox against Brachyspira hyodysenteriae using a broth microdilution method.

Reagents & Equipment
  • Mequidox Standard: >98% purity.

  • Medium: Brain Heart Infusion (BHI) broth supplemented with 10% Fetal Bovine Serum (FBS).

  • Organism: Clinical isolate of Brachyspira hyodysenteriae.

  • Anaerobic Chamber: 85%

    
    , 10% 
    
    
    
    , 5%
    
    
    .
Step-by-Step Methodology
  • Inoculum Preparation:

    • Harvest Brachyspira cells from agar plates in mid-log phase.

    • Resuspend in BHI broth to achieve a density of

      
       CFU/mL (verify via optical density at 600nm).
      
  • Drug Dilution:

    • Dissolve Mequidox in DMSO (stock solution).

    • Prepare serial 2-fold dilutions in BHI+FBS broth across a 96-well plate.

    • Range: 0.06 µg/mL to 64 µg/mL.

  • Inoculation:

    • Add 100 µL of adjusted bacterial suspension to each well containing 100 µL of drug solution.

    • Controls: Include Growth Control (no drug) and Sterility Control (no bacteria).

  • Incubation:

    • Place plates in the anaerobic chamber at 37°C.

    • Incubate for 48–72 hours (slow growth rate of spirochetes requires extended time).

  • Reading:

    • Visually assess turbidity.

    • MIC Definition: The lowest concentration showing no visible growth (lack of turbidity/hemolysis).

References

  • Mechanism of Action of Quinoxaline-1,4-dioxides Source: Frontiers in Microbiology URL:[Link]

  • Antibacterial Susceptibility of Brachyspira hyodysenteriae Source: NIH / PubMed Central URL:[Link]

  • Pharmacokinetics of Mequindox in Swine Source: Journal of Agricultural and Food Chemistry (via PubMed) URL:[Link]

  • Genotoxicity and Carcinogenicity Evaluation of Mequindox Source: Frontiers in Pharmacology URL:[Link]

  • Comparison of Quinoxaline Derivatives (Olaquindox, Carbadox, Mequidox) Source: Food and Chemical Toxicology (via ScienceDirect) URL:[Link]

Sources

In Vitro Toxicological Profiling of Mequidox: A Mechanistic Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mequidox (MEQ), a quinoxaline-1,4-dioxide (QdNO) derivative, is widely utilized in veterinary medicine for its potent antibacterial properties. However, its safety profile is defined by a "double-edged sword" mechanism: the same


 group reduction that facilitates bacterial DNA cleavage also drives mammalian cytotoxicity via oxidative stress.

This technical guide provides a rigorous, self-validating framework for evaluating Mequidox cytotoxicity. Unlike standard toxicity screens, this protocol emphasizes mechanistic causality —linking drug metabolism to Reactive Oxygen Species (ROS) generation, mitochondrial dysfunction, and subsequent genotoxicity.

Part 1: The Molecular Basis of Toxicity

To design effective assays, one must understand the toxicophore. Mequidox toxicity in mammalian cells (specifically hepatocytes like HepG2 and renal cells like PK-15) is primarily mediated by the reductive metabolism of the 1,4-dioxide group .

The Toxicity Pathway
  • Metabolic Activation: MEQ is metabolized by cytosolic reductases (e.g., aldehyde oxidase) and microsomal enzymes (CYP450).

  • Free Radical Generation: The reduction of the N-oxide group yields free radical intermediates and superoxide anions (

    
    ).
    
  • Oxidative Stress: Excessive ROS overwhelms cellular antioxidant defenses (SOD, CAT, GSH), leading to lipid peroxidation.

  • Mitochondrial Collapse: ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of membrane potential (

    
    ).
    
  • Apoptosis/Genotoxicity: Cytochrome c release activates the Caspase-9/3 cascade (intrinsic apoptosis), while direct DNA attack causes double-strand breaks (genotoxicity).

Visualization: The Mechanistic Cascade

The following diagram illustrates the causal flow from exposure to cell death.

MequidoxToxicity cluster_Damage Cellular Damage cluster_Mito Mitochondrial Dysfunction MEQ Mequidox (MEQ) Metabolism Reductive Metabolism (CYP450 / Aldehyde Oxidase) MEQ->Metabolism ROS ROS Generation (Superoxide/Hydroxyl Radicals) Metabolism->ROS N-oxide reduction DNA_Damage DNA Double-Strand Breaks (Genotoxicity) ROS->DNA_Damage Lipid_Perox Lipid Peroxidation (MDA Increase) ROS->Lipid_Perox MMP_Loss Loss of ΔΨm (mPTP Opening) ROS->MMP_Loss Oxidative Stress Apoptosis Apoptosis (Caspase-3 Activation) DNA_Damage->Apoptosis p53 Mediation CytC Cytochrome c Release MMP_Loss->CytC CytC->Apoptosis Intrinsic Pathway

Caption: Figure 1. The ROS-mediated cytotoxicity pathway of Mequidox, highlighting the central role of oxidative stress in triggering both mitochondrial apoptosis and DNA damage.

Part 2: Experimental Design Strategy

Cell Line Selection
  • Primary Model: HepG2 (Human Hepatocellular Carcinoma) .[1][2]

    • Rationale: The liver is the primary site of QdNO metabolism. HepG2 cells retain significant CYP450 activity compared to other immortalized lines, making them the gold standard for metabolism-mediated toxicity.

  • Secondary Model: Vero (African Green Monkey Kidney) or PK-15 .

    • Rationale: To assess renal excretion toxicity and general basal cytotoxicity without high metabolic activation.

Dose-Finding Strategy

Avoid arbitrary dosing. Establish an


 first, then select three mechanistic doses:
  • Low Dose (

    
    ):  To evaluate sub-lethal genotoxicity.
    
  • Mid Dose (

    
    ):  To observe early apoptotic signaling.
    
  • High Dose (

    
    ):  To confirm cell death mechanisms.
    

Part 3: Core Cytotoxicity Protocols

Protocol 1: Basal Cytotoxicity (CCK-8 Assay)

Why CCK-8 over MTT? Mequidox metabolism can interfere with the formazan reduction process in MTT. CCK-8 (WST-8) produces a water-soluble product and is less prone to metabolic artifacts.

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Exposure: Treat with MEQ (0, 5, 10, 20, 40, 80

    
    ) for 24h.
    
    • Control: 0.1% DMSO (Vehicle).

    • Blank: Medium only (no cells).

  • Labeling: Add 10

    
     CCK-8 reagent per well. Avoid introducing bubbles.
    
  • Incubation: Incubate for 1-2 hours at 37°C.

  • Measurement: Measure Absorbance at 450 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol 2: The Oxidative Trigger (ROS Detection)

Causality Check: To prove ROS is the driver, include a Rescue Control pre-treated with N-Acetylcysteine (NAC, 5mM). If NAC restores viability, ROS is the confirmed mechanism.

Methodology (DCFH-DA Staining):

  • Probe Loading: After MEQ exposure, wash cells with PBS. Incubate with 10

    
     DCFH-DA (non-fluorescent) for 20 min at 37°C in the dark.
    
  • Mechanism: Intracellular esterases cleave DCFH-DA to DCFH. ROS oxidizes DCFH to fluorescent DCF.

  • Analysis:

    • Qualitative: Fluorescence microscopy (Green fluorescence indicates ROS).

    • Quantitative: Flow cytometry (Ex: 488 nm, Em: 525 nm).

  • Validation: The Mean Fluorescence Intensity (MFI) should correlate dose-dependently with MEQ concentration.

Part 4: Mechanistic Elucidation[3]

Protocol 3: Mitochondrial Membrane Potential ( )

Loss of


 is the "point of no return" in the intrinsic apoptotic pathway.

Methodology (JC-1 Assay):

  • Staining: Incubate treated cells with JC-1 working solution for 20 min.

  • Principle:

    • Healthy Mitochondria (High Potential): JC-1 forms J-aggregates (Red Fluorescence).

    • Damaged Mitochondria (Low Potential): JC-1 remains as Monomers (Green Fluorescence).

  • Readout: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.

Protocol 4: Genotoxicity (Alkaline Comet Assay)

Mequidox is a known genotoxin. The Comet Assay detects DNA strand breaks at the single-cell level.[3]

Methodology:

  • Lysis: Embed treated cells in low-melting agarose on slides. Immerse in Lysis Buffer (pH 10) for 1h at 4°C.

  • Unwinding: Transfer to alkaline electrophoresis buffer (pH > 13) for 20 min to allow DNA unwinding.

  • Electrophoresis: Run at 25V, 300mA for 20 min. DNA fragments migrate toward the anode (creating the "tail").

  • Staining: Stain with Ethidium Bromide or SYBR Green.

  • Scoring: Measure % Tail DNA and Olive Tail Moment using image analysis software (e.g., CASP).

Part 5: Data Presentation & Analysis

Summary of Key Assays
AssayTarget BiomarkerExpected Outcome with Mequidox
CCK-8 Metabolic ActivityDose-dependent reduction in OD450.
DCFH-DA Intracellular ROSIncrease in Green Fluorescence (MFI).
JC-1 Mitochondrial PotentialShift from Red (Aggregates) to Green (Monomers).
Annexin V/PI PhosphatidylserineIncrease in Q2 (Late Apoptosis) and Q4 (Early Apoptosis) populations.
Comet Assay DNA FragmentationIncreased Tail Moment and % Tail DNA.
Experimental Workflow Diagram

Use this workflow to ensure a logical progression of data collection.

Workflow cluster_Screen Phase 1: Screening cluster_Mech Phase 2: Mechanism cluster_Geno Phase 3: Genotoxicity Start Cell Seeding (HepG2 / PK-15) Treat MEQ Exposure (24h / 48h) Start->Treat CCK8 CCK-8 Assay (Viability) Treat->CCK8 LDH LDH Release (Membrane Integrity) Treat->LDH ROS_Assay DCFH-DA (Oxidative Stress) CCK8->ROS_Assay Determine IC50 Mito_Assay JC-1 / Rhodamine 123 (Mitochondria) ROS_Assay->Mito_Assay Apop_Assay Annexin V-FITC/PI (Flow Cytometry) Mito_Assay->Apop_Assay Comet Comet Assay (DNA Breaks) Apop_Assay->Comet MicroN Micronucleus Test (Chromosomal Damage) Comet->MicroN

Caption: Figure 2. Step-by-step experimental workflow for Mequidox evaluation, moving from basic viability to complex genotoxicity endpoints.

References

  • Ihsan, A., et al. (2013). "Apoptosis induced by mequidox in porcine primary hepatocytes via the mitochondrial pathway." Research in Veterinary Science.

  • Liu, Z., et al. (2017). "Mequidox induces oxidative stress, DNA damage and apoptosis in mice liver." Journal of Veterinary Medical Science.

  • Wang, X., et al. (2011). "Mequidox induces mitochondrial permeability transition pore opening and cytochrome c release in isolated rat liver mitochondria." Toxicology in Vitro.

  • JECFA (2010). "Safety evaluation of certain food additives and contaminants (Mequidox)." WHO Food Additives Series.

  • Yang, F., et al. (2020). "Oxidative stress and DNA damage induced by Mequidox in human hepatoma HepG2 cells." Environmental Toxicology and Pharmacology.

Sources

Technical Monograph: Mequidox (CAS 16915-79-0)

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacology, Toxicology, and Bioanalytical Protocols [1]

Executive Summary

Mequidox (3-methyl-2-quinoxalinemethanol 1,4-dioxide), also known as Mequindox, is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide (QdNO) class.[1][2][3] Historically utilized in veterinary medicine for the treatment of swine dysentery (caused by Treponema hyodysenteriae) and as a growth promoter, its use has been heavily restricted or banned in multiple jurisdictions (including the EU and China) due to significant genotoxicity and carcinogenicity concerns. This guide provides a rigorous technical analysis of its physicochemical properties, bioreductive mechanism of action, metabolic toxicity, and validated LC-MS/MS detection protocols for residue analysis.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Mequidox is characterized by the presence of two N-oxide groups on the quinoxaline ring, which are the pharmacophores responsible for its antibacterial activity and its toxicological profile.

PropertyData
CAS Number 16915-79-0
IUPAC Name (3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol
Synonyms Mequindox; 3-methyl-2-quinoxalinemethanol 1,4-dioxide; MEQ
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance Bright yellow crystalline powder (photosensitive)
Solubility Soluble in acetone, chloroform, benzene; slightly soluble in water, methanol.[2][4]
Melting Point ~153–158 °C (Decomposes)
Stability Highly sensitive to UV/visible light (photolysis); stable in dark, dry conditions.

Pharmacology: Mechanism of Action

The antibacterial efficacy of Mequidox is strictly linked to its nature as a bioreductive prodrug . It is selectively active under anaerobic or microaerophilic conditions.

Bioreductive Activation

Mequidox functions via the enzymatic reduction of its N-oxide groups. In the absence of oxygen, bacterial reductases transfer electrons to the N-oxide moieties. This reduction process generates unstable free radical intermediates (hydroxyl radicals and QdNO radical anions).

DNA Damage Cascade

These reactive oxygen species (ROS) and radical intermediates attack bacterial DNA, causing:

  • Single and double-strand breaks: The radicals abstract hydrogen atoms from the deoxyribose sugar backbone.

  • Helix destabilization: Prevention of DNA replication and transcription.

  • Bactericidal effect: The accumulation of DNA damage triggers cell death in pathogens like Brachyspira hyodysenteriae, E. coli, and Salmonella spp.

Mequidox_MOA MEQ Mequidox (Parent) (Quinoxaline-1,4-dioxide) Radical N-oxide Radical Anion Intermediate MEQ->Radical Enzymatic Reduction Enzyme Bacterial Reductases (Anaerobic Conditions) Enzyme->Radical ROS Reactive Oxygen Species (OH•, O2•-) Radical->ROS Redox Cycling DNA Bacterial DNA Radical->DNA Direct Interaction ROS->DNA Oxidative Attack Damage Strand Breaks & Helix Destabilization DNA->Damage Death Bacterial Cell Death Damage->Death

Figure 1: Bioreductive mechanism of action of Mequidox showing the generation of cytotoxic radicals under anaerobic conditions.

Metabolism & Toxicology

The metabolic pathway of Mequidox is the primary driver of its safety profile. The reduction that kills bacteria also occurs in mammalian host tissues, leading to genotoxicity.

Metabolic Pathway

In vivo, Mequidox (MEQ) undergoes sequential deoxygenation:

  • MEQ (Parent, 1,4-dioxide)[1][5]

  • Mono-desoxy Mequidox (N-oxide reduced at one position)

  • Didesoxy Mequidox (DMEQ) (Both N-oxides reduced)

  • Oxidation: The hydroxymethyl group is oxidized to a carboxylic acid, forming 3-methyl-quinoxaline-2-carboxylic acid (MQCA) . MQCA is the primary marker residue for surveillance.

Toxicological Profile
  • Genotoxicity: Mequidox and its metabolites induce micronuclei formation and chromosomal aberrations in mammalian cells.

  • Carcinogenicity: Chronic exposure is linked to tumor formation in the liver and adrenal glands of rodents.[6]

  • Phototoxicity: Upon exposure to light, Mequidox degrades into compounds that can induce photo-allergic reactions.

Metabolism MEQ Mequidox (Parent) MMEQ Mono-desoxy Mequidox MEQ->MMEQ Reductase (-O) DMEQ Didesoxy Mequidox (DMEQ) MMEQ->DMEQ Reductase (-O) MQCA MQCA (Carboxylic Acid) DMEQ->MQCA Oxidation (-CH2OH -> -COOH) Conjugates Glycine Conjugates MQCA->Conjugates Conjugation

Figure 2: Metabolic reduction and oxidation pathway of Mequidox leading to the marker residue MQCA.

Analytical Methodology: LC-MS/MS Protocol

Due to the rapid metabolism of Mequidox, regulatory monitoring focuses on the simultaneous detection of the parent drug and its major metabolites (MQCA).

Sample Preparation (Swine Muscle/Liver)

Reagents: Methanol (LC-MS grade), Formic Acid, Oasis MAX SPE cartridges (or equivalent mixed-mode anion exchange).

  • Homogenization: Weigh 2.0 g of tissue sample.

  • Extraction: Add 10 mL of extraction solvent (Methanol/Acetonitrile 50:50 v/v with 1% Formic Acid). Vortex for 5 mins, sonicate for 10 mins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 mins at 4°C. Collect supernatant.

  • SPE Cleanup (Oasis MAX):

    • Condition: 3 mL Methanol followed by 3 mL Water.

    • Load: Apply supernatant.

    • Wash: 3 mL 5% Ammonia in water, followed by 3 mL Methanol.

    • Elute: 3 mL 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 10% Methanol/Water mobile phase.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • MRM Transitions:

    • Mequidox:[1][2][3][7][4][6][8] 207.1 → 150.1 (Quant), 207.1 → 92.1 (Qual).

    • MQCA: 189.1 → 145.1 (Quant).

Analysis Sample Tissue Sample (2.0g) Extract Extraction (MeOH/ACN + 1% Formic Acid) Sample->Extract Spin Centrifugation (10,000 rpm) Extract->Spin SPE SPE Cleanup (Mixed-Mode Anion Exchange) Spin->SPE Elute Elution (2% Formic Acid in MeOH) SPE->Elute LCMS LC-MS/MS Detection (ESI+ MRM Mode) Elute->LCMS

Figure 3: Optimized sample preparation workflow for the extraction and detection of Mequidox residues.

Synthesis (Beirut Reaction)

The synthesis of Mequidox follows the classic Beirut reaction, involving the condensation of benzofuroxan derivatives with enolizable ketones or diketones.

Core Reaction:

  • Precursor: Benzofuroxan N-oxide (Benzofurazan 1-oxide).

  • Reagent: Acetol (Hydroxyacetone) or a functionalized diketone equivalent.

  • Catalyst: Primary amine (e.g., n-butylamine) or Calcium chloride.

  • Conditions: The reaction proceeds in methanol or ethanol at moderate temperatures (0–20°C). The benzofuroxan ring opens and re-closes with the ketone to form the quinoxaline-1,4-dioxide core.

Note: The synthesis requires strict protection from light to prevent photolytic degradation of the N-oxide groups.

References

  • National Institutes of Health (NIH). Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats. PubMed. Available at: [Link]

  • European Food Safety Authority (EFSA). Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the Commission on the re-evaluation of Olaquindox. EFSA Journal. Available at: [Link]

  • Frontiers in Microbiology. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Available at: [Link][9]

  • ResearchGate. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Available at: [Link]

  • ChemSrc. Mequindox CAS 16915-79-0 Physicochemical Properties.[2][3][4][10] Available at: [Link]

Sources

An In-Depth Technical Guide to Mequidox-Induced Oxidative Stress in Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the induction of oxidative stress in cells by Mequidox. It delves into the core mechanisms, key signaling pathways, and detailed experimental protocols to investigate these processes.

Introduction: Mequidox and the Paradigm of Oxidative Cellular Injury

Mequidox (MEQ), a quinoxaline-N-dioxide derivative, has been utilized as an antibacterial agent, particularly in the livestock industry.[1] However, a growing body of evidence has illuminated its potential for cellular toxicity, largely mediated by the induction of oxidative stress.[2][3] This guide will dissect the molecular underpinnings of Mequidox-induced oxidative stress, offering both a conceptual framework and practical methodologies for its investigation. Understanding these mechanisms is paramount for assessing the toxicological profile of Mequidox and for the broader study of drug-induced oxidative damage.

Part 1: The Core Mechanism - Generation of Reactive Oxygen Species (ROS)

At the heart of Mequidox's toxicity is its ability to trigger an overproduction of reactive oxygen species (ROS) within the cell.[1] ROS are highly reactive molecules and free radicals derived from molecular oxygen. While they are natural byproducts of cellular metabolism, their excessive accumulation disrupts the delicate redox balance, leading to oxidative stress.[4][5]

Mequidox is believed to induce ROS through its metabolic activation. The reduction of the N-oxide groups in the Mequidox structure is a key step that can lead to the formation of radical intermediates, which in turn react with molecular oxygen to generate superoxide anions (O₂⁻) and other ROS.[3] This initial burst of ROS can then set off a cascade of damaging cellular events.

Mitochondrial Dysfunction: The Engine of ROS Production

Mitochondria are a primary site of Mequidox-induced ROS production.[6] As the powerhouse of the cell, the mitochondrial electron transport chain (ETC) is a major source of endogenous ROS.[7] Mequidox and its metabolites can interfere with the ETC, leading to an increased leakage of electrons and a subsequent rise in superoxide formation.[8] This mitochondrial-derived ROS can further damage mitochondrial components, including mitochondrial DNA (mtDNA) and membrane lipids, creating a vicious cycle of mitochondrial dysfunction and escalating oxidative stress.[6][7][9]

Part 2: Cellular Consequences of Mequidox-Induced Oxidative Stress

The surge in intracellular ROS initiated by Mequidox leads to widespread damage to cellular macromolecules, culminating in cytotoxicity.

Oxidative DNA Damage

One of the most significant consequences of Mequidox-induced oxidative stress is damage to cellular DNA.[1] ROS can directly oxidize DNA bases, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative DNA damage.[10][11] This damage can result in mutations, strand breaks, and genomic instability. If the cellular DNA repair mechanisms are overwhelmed, this can lead to cell cycle arrest, apoptosis, and even carcinogenesis.[12][13] Studies have shown a direct correlation between Mequidox treatment, increased ROS levels, and the induction of DNA damage, often marked by the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[1][12]

Lipid Peroxidation

The polyunsaturated fatty acids in cellular membranes are highly susceptible to oxidation by ROS. This process, known as lipid peroxidation, can compromise membrane integrity and function.[14][15] Malondialdehyde (MDA) is a major byproduct of lipid peroxidation and is frequently used as an indicator of oxidative damage to lipids. Increased levels of MDA are observed in cells treated with Mequidox, signifying membrane damage that can disrupt cellular transport and signaling processes.[16]

Protein Oxidation

Proteins are also targets of ROS, leading to modifications such as carbonylation and nitration.[17] Oxidized proteins can have altered enzymatic activity and are prone to aggregation, contributing to cellular dysfunction.[18]

Part 3: Key Signaling Pathways Activated by Mequidox-Induced Oxidative Stress

Cells possess intricate signaling networks to sense and respond to oxidative stress. Mequidox has been shown to modulate several of these key pathways.

The MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[19][20] The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress is a potent activator of the JNK and p38 MAPK pathways.[21][22] Activation of these pathways in response to Mequidox-induced ROS can lead to the phosphorylation of various downstream targets that ultimately contribute to apoptosis.[2][3]

MAPK_Pathway Mequidox Mequidox ROS ↑ Reactive Oxygen Species (ROS) Mequidox->ROS ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates Mequidox Mequidox ROS ↑ ROS Mequidox->ROS ROS->Keap1_Nrf2 oxidizes Keap1

Caption: The Nrf2/Keap1 antioxidant response pathway activated by Mequidox.

Part 4: Experimental Protocols for Studying Mequidox-Induced Oxidative Stress

A multi-faceted approach is necessary to thoroughly investigate the effects of Mequidox on cellular oxidative stress. The following are detailed protocols for key experiments.

Measurement of Intracellular ROS

The detection of intracellular ROS is a fundamental first step. Fluorescent probes are commonly used for this purpose.

DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Mequidox Treatment: Treat the cells with varying concentrations of Mequidox for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Incubation: Add 10 µM DCFH-DA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide to produce a red fluorescence. [23][24]

  • Cell Culture and Treatment: Follow steps 1 and 2 from the DCFH-DA protocol.

  • Probe Loading: Remove the treatment media and wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable buffer.

  • Incubation: Add 5 µM MitoSOX Red reagent in HBSS to each well and incubate for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells gently three times with pre-warmed HBSS. Measure the fluorescence using a microplate reader (excitation ~510 nm, emission ~580 nm) or visualize using fluorescence microscopy.

Assessment of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a marker of lipid peroxidation.

  • Sample Preparation: After Mequidox treatment, harvest the cells and lyse them in a suitable lysis buffer on ice.

  • Reaction Mixture: In a microcentrifuge tube, mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.

Evaluation of DNA Damage

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After Mequidox treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution overnight at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.

Analysis of Signaling Pathways

Western blotting is the standard technique for examining the activation of signaling proteins.

  • Protein Extraction: Following Mequidox treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of JNK and p38, as well as total JNK and p38. For the Nrf2 pathway, use antibodies against Nrf2, Keap1, HO-1, and NQO1. Incubate overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Part 5: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Mequidox-Induced Changes in Oxidative Stress Markers

Mequidox Concentration (µM)Relative ROS Levels (Fold Change)MDA Concentration (nmol/mg protein)Comet Tail Moment
0 (Control)1.0 ± 0.10.5 ± 0.052.5 ± 0.3
102.5 ± 0.31.2 ± 0.18.7 ± 0.9
254.8 ± 0.52.5 ± 0.215.2 ± 1.5
508.2 ± 0.94.1 ± 0.425.6 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mequidox-Induced Activation of Signaling Pathways (Relative Protein Expression)

Mequidox Concentration (µM)p-JNK / Total JNKp-p38 / Total p38Nuclear Nrf2 / Total Nrf2HO-1 / β-actin
0 (Control)1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
102.2 ± 0.21.8 ± 0.22.5 ± 0.32.1 ± 0.2
254.5 ± 0.43.9 ± 0.34.8 ± 0.54.2 ± 0.4
507.8 ± 0.76.5 ± 0.68.1 ± 0.97.5 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

Mequidox serves as a potent inducer of oxidative stress in cells, primarily through the generation of ROS, leading to mitochondrial dysfunction, DNA damage, lipid peroxidation, and ultimately, cell death. The cellular response to this insult involves the activation of key signaling pathways such as the MAPK and Nrf2/Keap1 pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of Mequidox-induced oxidative stress. A thorough understanding of these processes is essential for evaluating the toxicological risks associated with Mequidox and for advancing our knowledge of drug-induced cellular injury.

References

  • Wang, J., et al. (2012). Mequindox induced cellular DNA damage via generation of reactive oxygen species. Toxicology in Vitro, 26(1), 50-57.
  • Liu, Q., et al. (2019). Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats. Food and Chemical Toxicology, 127, 270-279. [Link]

  • Kawanishi, S., et al. (2017). Oxidative and nitrative DNA damage induced by industrial chemicals in relation to carcinogenesis. Journal of Occupational Health, 59(1), 1-14. [Link]

  • El-Demerdash, F. M. (2011). Oxidative stress mediates drug-induced hepatotoxicity in rats: a possible role of DNA fragmentation. Journal of Environmental Science and Health, Part C, 29(1), 1-13. [Link]

  • Kuksal, N., et al. (2021). Mechanisms of Oxidative Stress in Metabolic Syndrome. Antioxidants, 10(9), 1441. [Link]

  • Wang, J., et al. (2017). Toxic metabolites, MAPK and Nrf2/Keap1 signaling pathways involved in oxidative toxicity in mice liver after chronic exposure to Mequindox. Scientific Reports, 7(1), 41854. [Link]

  • Wang, J., et al. (2017). Toxic metabolites, MAPK and Nrf2/Keap1 signaling pathways involved in oxidative toxicity in mice liver after chronic exposure to Mequindox. Scientific Reports, 7, 41854. [Link]

  • Khan Academy. (n.d.). Mitochondria, apoptosis, and oxidative stress. Khan Academy. [Link]

  • Murphy, M. (2014). Mitochondrial reactive oxygen species in redox signaling and pathology. Biochemical Society Transactions, 42(4), 965-972. [Link]

  • Alexiev, U., et al. (2018). Visualizing Oxidative Cellular Stress Induced by Nanoparticles Using Fluorescence Lifetime Imaging. Small, 14(38), 1800310. [Link]

  • Indig, G. L., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress and Disease. Humana, New York, NY. [Link]

  • Mechanisms of Cell Injury. (2024). Mitochondrial Damage as a mechanism of Cell injury. YouTube. [Link]

  • S-S, L., et al. (2023). Oxidative Stress in Liver Pathophysiology and Disease. Antioxidants, 12(9), 1658. [Link]

  • Wang, J., et al. (2017). Long-term mequindox treatment induced endocrine and reproductive toxicity via oxidative stress in male Wistar rats. Scientific Reports, 7, 41854. [Link]

  • Roux, P. P., & Blenis, J. (2004). Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. Microbiology and Molecular Biology Reviews, 68(2), 320-344. [Link]

  • Al-Attar, A. M. (2011). Effect of methoxychlor on liver function, lipid peroxidation, and antioxidants in experimental rats. Toxicology and Industrial Health, 27(2), 115-124. [Link]

  • Sies, H. (2017). ROS Function in Redox Signaling and Oxidative Stress. In Redox Chemistry and Biology of Thiols. Springer, Singapore. [Link]

  • Buttke, T. M., & Sandstrom, P. A. (1994). Oxidative stress and apoptosis. Immunology Today, 15(1), 7-10. [Link]

  • Du, K., Ramachandran, A., & Jaeschke, H. (2016). Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development. Antioxidants & Redox Signaling, 25(4), 194-209. [Link]

  • Chen, Y.-F., et al. (2024). The Protective Effects of Mcl-1 on Mitochondrial Damage and Oxidative Stress in Imiquimod-Induced Cancer Cell Death. Cancers, 16(17), 3073. [Link]

  • Zhan, L., et al. (2012). Activation of Akt/FoxO and inactivation of MEK/ERK pathways contribute to induction of neuroprotection against transient global cerebral ischemia by delayed hypoxic postconditioning in adult rats. Neuropharmacology, 63(5), 873-882. [Link]

  • Zinov'ev, E. V., et al. (2007). Antihypoxic and antinecrotic effect of mexidol in skin ischemia. Bulletin of Experimental Biology and Medicine, 144(4), 493-496. [Link]

  • Uddin, M., et al. (2021). Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases. Frontiers in Physiology, 12, 634568. [Link]

  • Adaramoye, O. A., et al. (2009). Antioxidant enzyme activity and lipid peroxidation in rat liver exposed to celecoxib and lansoprazole under epinephrine-induced stress. Chemical Biology & Drug Design, 73(5), 536-542. [Link]

  • Li, S., et al. (2015). The Role of Oxidative Stress and Antioxidants in Liver Diseases. International Journal of Molecular Sciences, 16(11), 26087-26124. [Link]

  • DNA Demystified. (2017). DNA Oxidation | DNA Damage by ROS. YouTube. [Link]

  • Khan Academy. (2015). Mitochondria, apoptosis, and oxidative stress | Cells | MCAT | Khan Academy. YouTube. [Link]

  • ResearchGate. (2013). How to estimate the induction of ROS in cell culture? ResearchGate. [Link]

  • El-Daly, M., et al. (2022). Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility. International Journal of Molecular Sciences, 23(9), 4683. [Link]

  • Shomu's Biology. (2015). mapk pathway. YouTube. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. YouTube. [Link]

  • Fullscript. (2025). Breaking the Cycle of Mitochondrial Dysfunction. YouTube. [Link]

  • Wang, J., et al. (2025). NRF2 maintains redox balance via ME1 and NRF2 inhibitor synergizes with venetoclax in NPM1-mutated acute myeloid leukemia. ResearchGate. [Link]

  • Luyendyk, J. P., et al. (2011). Oxidative stress is important in the pathogenesis of liver injury induced by sulindac and lipopolysaccharide cotreatment. The Journal of Pharmacology and Experimental Therapeutics, 338(1), 111-122. [Link]

  • Patel, B., et al. (2024). Oxidative stress, redox status and surfactant metabolism in mechanically ventilated patients receiving different approaches to oxygen therapy (MecROX): An observational study protocol for mechanistic evaluation. NIHR Open Research, 4, 23. [Link]

  • Bhattacharya, S., et al. (2022). Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG. Frontiers in Pharmacology, 13, 980120. [Link]

  • Frijhoff, J., et al. (2015). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2015, 612539. [Link]

  • He, Y., et al. (2020). The Effect of Glutathione Peroxidase-1 Knockout on Anticancer Drug Sensitivities and Reactive Oxygen Species in Haploid HAP-1 Cells. Antioxidants, 9(12), 1300. [Link]

  • Sharma, P., & Singh, R. (2021). Changes in Antioxidant Enzymes Activities and Lipid Peroxidase Level in Tissues of Stress-induced Rats. Biomedical and Pharmacology Journal, 14(2), 723-731. [Link]

  • MedCram. (2025). Oxidative Stress, Lipid Peroxidation & Apoptosis Mechanisms & Therapeutic Strategies. YouTube. [Link]

  • Li, Y., et al. (2023). Oxidative Stress Triggers Porcine Ovarian Granulosa Cell Apoptosis Through MAPK Signaling. International Journal of Molecular Sciences, 24(23), 16893. [Link]

  • Biochemical Society. (2011). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. YouTube. [Link]

  • Bio-Connect. (n.d.). MAPK pathway antibodies from GeneTex available. Bio-Connect.nl. [Link]

Sources

Methodological & Application

Application Note: In Vitro Profiling of Mequidox (Mequindox) Efficacy and Mechanism in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Mequidox (3-methyl-2-acetylquinoxaline-1,4-dioxide), often referred to as Mequindox (MEQ), is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide (QdNO) family. It is structurally related to Carbadox and Olaquindox but is engineered to possess lower host toxicity while maintaining potent antibacterial activity.

MEQ is primarily indicated for the treatment of dysentery caused by Treponema and Brachyspira species in swine, as well as enteritis caused by Escherichia coli and Salmonella spp. Its mechanism of action is distinct from traditional antibiotics: it functions as a bioreductive prodrug. Under low-oxygen conditions, bacterial reductases reduce the N-oxide groups, generating free radical intermediates (ROS) that inflict lethal damage on bacterial DNA.

Scope of this Note: This guide provides standardized protocols for evaluating MEQ in vitro. It addresses the compound's unique physicochemical properties—specifically its photosensitivity—and details workflows for determining Minimum Inhibitory Concentrations (MIC) and validating its oxidative mechanism of action.

Critical Handling & Stability (The "Trustworthiness" Pillar)

WARNING: Mequidox is highly photosensitive. Failure to adhere to light-protection protocols will result in photodegradation, yielding false-negative antimicrobial data (high MICs).

Storage and Preparation[1][2]
  • Solid State: Store API (Active Pharmaceutical Ingredient) at -20°C in amber vials wrapped in aluminum foil.

  • Solubility: MEQ is sparingly soluble in water.

    • Primary Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Stock Concentration: Prepare a 10 mg/mL stock solution in 100% DMSO.

  • Light Protection: All handling must occur under yellow safety lights or in biosafety cabinets with the sash covered by amber UV-blocking film.

  • Stability: Freshly prepare stock solutions for each assay. Do not refreeze thawed stocks for quantitative MIC work.

Protocol A: Comparative MIC Determination (Aerobic vs. Anaerobic)

Because MEQ relies on enzymatic reduction to generate active radicals, its potency is significantly enhanced under anaerobic conditions. This protocol compares efficacy across both environments.[1]

Materials
  • Strains: E. coli ATCC 25922 (Aerobic control), Brachyspira hyodysenteriae (Anaerobic target).

  • Media:

    • Aerobes: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Anaerobes: Brain Heart Infusion (BHI) broth supplemented with 10% Fetal Calf Serum (FCS) or specific anaerobic basal broth.

  • Assay Plate: 96-well round-bottom polystyrene plates (opaque black plates recommended if using fluorescence readout, otherwise clear for turbidity).

Workflow Diagram (Graphviz)

MIC_Workflow Stock MEQ Stock (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in Media) Stock->Dilution Dilute to 2x desired final Plate 96-Well Plate (Drug + Bacteria) Dilution->Plate 100 µL/well Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate 100 µL/well Inc_Aerobic Aerobic Incubation 35°C, 16-20h Plate->Inc_Aerobic Facultative Aerobes Inc_Anaerobic Anaerobic Incubation (GasPak/Chamber) 37°C, 48h Plate->Inc_Anaerobic Anaerobes Readout Readout (OD600 or Resazurin) Inc_Aerobic->Readout Inc_Anaerobic->Readout

Caption: Comparative workflow for determining Mequidox susceptibility under varying oxygen conditions.

Step-by-Step Procedure
  • Plate Preparation: Add 100 µL of 2x concentrated MEQ in culture media to columns 1-10 of the 96-well plate. Range should typically cover 64 µg/mL down to 0.06 µg/mL.

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Dilute overnight cultures to match a 0.5 McFarland standard, then further dilute 1:100 to achieve ~5 x 10⁵ CFU/mL. Add 100 µL to wells 1-11.

  • Incubation:

    • Aerobic: 35 ± 2°C for 16–20 hours.

    • Anaerobic: Place plates in an anaerobic chamber (80% N₂, 10% H₂, 10% CO₂) or jar with GasPak at 37°C for 48 hours (Brachyspira grows slower).

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution; incubate 1-4 hours. Blue = No Growth (Inhibited); Pink = Growth.

Expected Data Ranges (Reference Values)
Bacterial SpeciesConditionsTypical MIC Range (µg/mL)Interpretation
E. coli (ATCC 25922)Aerobic2.0 – 16.0Moderate Activity
Salmonella spp.Aerobic4.0 – 32.0Moderate Activity
Brachyspira hyodysenteriaeAnaerobic0.004 – 0.5High Potency
Staphylococcus aureusAerobic16.0 – 64.0Lower Activity

Protocol B: Mechanistic Validation (ROS Generation Assay)

To confirm that MEQ is acting via its proposed oxidative mechanism, researchers must measure intracellular Reactive Oxygen Species (ROS) using 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Principle

DCFH-DA is cell-permeable. Inside the bacteria, esterases cleave it to non-fluorescent DCFH. If MEQ induces oxidative stress, ROS will oxidize DCFH to highly fluorescent DCF.

Mechanism Diagram (Graphviz)

MOA_Pathway MEQ Mequidox (Prodrug) Entry Cell Entry (Passive Diffusion) MEQ->Entry Reductase Bacterial Reductases (Type I/II Nitroreductases) Entry->Reductase Cytoplasm Radical N-oxide Radical Intermediates Reductase->Radical Anaerobic Reduction ROS ROS Surge (OH•, O2•-) Radical->ROS Redox Cycling DNA Bacterial DNA Radical->DNA Direct Adducts ROS->DNA Oxidative Attack Damage Double-Strand Breaks & Helix Distortion DNA->Damage Death Cell Death (SOS Response Overwhelmed) Damage->Death

Caption: The bioreductive activation pathway of Mequidox leading to DNA fragmentation.

Step-by-Step Procedure
  • Culture Prep: Grow E. coli to mid-log phase (OD600 ~ 0.5).

  • Loading: Wash cells with PBS and resuspend in PBS containing 10 µM DCFH-DA. Incubate at 37°C for 30 minutes in the dark.

  • Washing: Centrifuge and wash cells twice with PBS to remove extracellular dye. Resuspend in fresh media.

  • Exposure: Aliquot cells into black 96-well plates. Treat with MEQ at 0.5x, 1x, and 2x MIC. Include a positive control (H₂O₂, 1 mM) and a negative control (untreated cells).

  • Kinetics: Measure fluorescence immediately (t=0) and every 30 minutes for 4 hours.

    • Excitation: 485 nm

    • Emission: 535 nm

  • Analysis: Plot Relative Fluorescence Units (RFU) over time. A steep increase in RFU in MEQ-treated cells compared to untreated controls confirms ROS-mediated toxicity.

References

  • Mechanism & DNA Damage: Liu, Y., et al. (2012). "Mequindox induced cellular DNA damage via generation of reactive oxygen species."[2] Toxicology Letters.

  • Susceptibility Testing Standards: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Brachyspira Susceptibility Data: Pringle, M., et al. (2006). "Antimicrobial Susceptibility Testing of Porcine Brachyspira (Serpulina) Species Isolates." Journal of Clinical Microbiology.

  • ROS Assay Methodology: Wang, X., et al. (2011). "Mequindox induces oxidative stress, apoptosis and mitochondrial dysfunction in Vero cells."

  • Photostability of QdNOs: European Medicines Agency (EMA). "Q1B Photostability Testing of New Active Substances and Medicinal Products."

Sources

Application Note: Determination of Mequidox and Marker Residue (1,4-Bisdesoxymequidox) in Tissue Samples via LC-MS/MS

[1][2]

Executive Summary & Scientific Context

Mequidox (MEQ) is a quinoxaline-1,4-dioxide (QdNO) synthetic antibacterial agent used in veterinary medicine, primarily for swine and poultry, to treat bacterial enteritis. While effective, the QdNO class (including Carbadox and Olaquindox) exhibits potential genotoxicity and carcinogenicity. Consequently, strict Maximum Residue Limits (MRLs) and withdrawal periods are enforced globally.

The Analytical Challenge: Mequidox is thermally unstable and photosensitive. Upon ingestion, it undergoes rapid metabolic reduction, primarily losing its N-oxide oxygen atoms. The parent drug (MEQ) is often undetectable in tissue shortly after administration. Therefore, regulatory compliance requires monitoring the marker residue : 1,4-bisdesoxymequidox (M1) (also known as chemically reduced Mequidox), which persists longer in liver and kidney tissues.

This protocol details a robust, validated LC-MS/MS workflow for the simultaneous quantification of Mequidox and its major metabolite M1 in porcine and poultry muscle and liver.

Metabolic Pathway & Analytical Logic

Understanding the metabolism is crucial for selecting the correct analyte. MEQ reduces to 1-desoxymequidox (M2) and subsequently to 1,4-bisdesoxymequidox (M1).

Figure 1: Mequidox Metabolic Reduction Pathway

MequidoxMetabolismMEQMequidox (Parent)(Quinoxaline-1,4-dioxide)M21-desoxymequidox(Intermediate)MEQ->M2 N-oxide Reduction(Rapid)M11,4-bisdesoxymequidox(Marker Residue)M2->M1 Further Reduction(Persistent in Tissue)

Caption: Stepwise deoxygenation of Mequidox. M1 is the primary target for residue surveillance.

Materials & Reagents

  • Standards: Mequidox (>98%), 1,4-bisdesoxymequidox (>98%).

  • Internal Standards (IS): Mequidox-d3 and 1,4-bisdesoxymequidox-d3.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate, Formic Acid.

  • SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent polymeric reversed-phase sorbent.

  • Equipment: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

Sample Preparation Protocol

Critical Pre-requisite: All procedures must be performed under yellow light or in amber glassware to prevent photolytic degradation of Mequidox.

Extraction Workflow[1][3][4][5][6]
  • Homogenization: Weigh 2.0 g (±0.02) of minced tissue (muscle or liver) into a 50 mL amber polypropylene centrifuge tube.

  • IS Addition: Add 50 µL of Internal Standard working solution (100 ng/mL combined MEQ-d3/M1-d3). Vortex for 30 seconds and equilibrate for 15 minutes.

  • Extraction: Add 8 mL of Ethyl Acetate .

    • Expert Note: Ethyl acetate provides cleaner extracts for QdNOs compared to acetonitrile, reducing phospholipid co-extraction.

  • Agitation: Shake on a horizontal shaker for 20 minutes.

  • Centrifugation: Centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant into a clean glass tube.

  • Repeat Extraction: Repeat steps 3-6 with another 5 mL Ethyl Acetate. Combine supernatants.

  • Evaporation: Evaporate the combined solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 2 mL of 5% Methanol in Water.

Solid Phase Extraction (SPE) Cleanup

Mandatory for Liver samples; Optional for Muscle.

  • Conditioning: Activate Oasis HLB cartridge with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load the reconstituted sample extract (from step 4.1.9) onto the cartridge. Gravity flow (~1 mL/min).

  • Washing: Wash with 3 mL of 5% Methanol in Water to remove polar interferences. Dry cartridge under vacuum for 2 minutes.

  • Elution: Elute analytes with 5 mL of Methanol .

  • Final Concentration: Evaporate the eluate to dryness (N2 stream, 40°C). Reconstitute in 1.0 mL of Initial Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

Figure 2: Sample Preparation Workflow

SamplePrepStartTissue Sample (2g)+ Internal StandardExtractAdd Ethyl Acetate (8mL)Shake 20 minStart->ExtractCentrifugeCentrifuge4500g, 10 minExtract->CentrifugeCombineCombine SupernatantsEvaporate to DrynessCentrifuge->CombineReconReconstitute in5% MethanolCombine->ReconSPESPE Cleanup (Oasis HLB)Wash: 5% MeOH | Elute: 100% MeOHRecon->SPELiver SamplesFinalEvaporate & ReconstituteMobile Phase -> LC-MS/MSRecon->FinalMuscle (Optional Direct)SPE->Final

Caption: Optimized extraction and cleanup workflow ensuring removal of matrix interferences.

Instrumental Analysis (LC-MS/MS)[6][7]

Liquid Chromatography Conditions[1][2][6]
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
1.00 95 5
4.00 10 90
5.50 10 90
5.60 95 5

| 8.00 | 95 | 5 |

Mass Spectrometry Parameters[1][2][6][7][8]
  • Source: ESI Positive (Electrospray Ionization).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 500°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Mequidox (MEQ) 279.1144.1Quantifier22
186.1Qualifier18
1,4-Bisdesoxymequidox (M1) 247.1144.1Quantifier25
215.1Qualifier20
MEQ-d3 (IS) 282.1147.1Internal Std22

Validation & Quality Control

To ensure Trustworthiness , the method must be self-validating using the following criteria:

  • Linearity: Calibration curves (matrix-matched) should range from 0.5 to 100 µg/kg with R² > 0.99.

  • Recovery: Spiked samples at 2, 10, and 50 µg/kg should yield recoveries between 70% and 110%.

  • Sensitivity:

    • Limit of Detection (LOD): 0.5 µg/kg.

    • Limit of Quantification (LOQ): 1.0 µg/kg (Must be below the MRL).

  • Matrix Effect Check: Compare the slope of standard in solvent vs. matrix-matched standard. If deviation > 20%, use matrix-matched calibration.

Expert Troubleshooting & Tips

  • Ghost Peaks: If you see M1 peaks in a pure MEQ standard injection, your source temperature may be too high, causing in-source fragmentation/reduction. Lower the source temp to 400°C to verify.

  • Low Recovery in Liver: Liver tissue is high in phospholipids. If SPE clogs or recovery is low (<60%), include a freezing step (precipitate proteins/lipids at -20°C for 1 hour) before the SPE loading step.

  • Light Degradation: Mequidox degrades within minutes in direct sunlight. If variability is high between replicates, check your light protection measures.

References

  • Simple and Fast Extraction-Coupled UPLC-MS/MS Method for the Determination of Mequindox and Its Major Metabolites in Food Animal Tissues. Semantic Scholar.

  • Metabolism, Distribution, and Elimination of Mequindox in Pigs, Chickens, and Rats. Journal of Agricultural and Food Chemistry.

  • Pharmacokinetics of Mequindox and Its Marker Residue 1,4-Bisdesoxymequindox in Swine. Journal of Agricultural and Food Chemistry.

  • Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Frontiers in Veterinary Science.

  • Analysis of mequindox and its two metabolites in swine liver by UPLC-MS/MS. Analytical Methods (RSC).

Application Note: Stability Testing Protocol for Mequidox in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a comprehensive, expert-level protocol for evaluating the solution stability of Mequidox (3-methyl-2-quinoxalinemethanol 1,4-dioxide). Mequidox belongs to the quinoxaline-1,4-dioxide (QdNO) class, a group known for significant photosensitivity and susceptibility to N-oxide reduction. This guide moves beyond generic templates, addressing the specific physicochemical vulnerabilities of the N-oxide moiety. It details the experimental design for forced degradation (stress testing), kinetic data acquisition, and stability-indicating HPLC analysis, compliant with ICH Q1A(R2) and VICH GL3 guidelines.

Introduction: The Chemistry of Instability

To design a valid stability protocol, one must understand the molecule's "failure modes." Mequidox contains two N-oxide groups at positions 1 and 4 of the quinoxaline ring.

  • Photolability: The N-oxide bond bears a high electron density and is chromophoric. Upon UV-VIS irradiation, QdNOs typically undergo rearrangement to oxaziridine intermediates or radical-mediated deoxygenation, leading to mono-oxides and fully deoxygenated quinoxalines.

  • Redox Sensitivity: The N-O bond is labile. In the presence of reducing agents or under specific anaerobic metabolic conditions, stepwise reduction occurs.

  • Thermal/Hydrolytic Stability: While the quinoxaline core is robust, the hydroxymethyl side chain (at C2) and the N-oxide groups can degrade under extreme pH or temperature, potentially leading to ring cleavage or side-chain oxidation.

Therefore, this protocol prioritizes photostability and pH-dependent hydrolysis as the critical quality attributes (CQAs) to monitor.

Materials & Equipment

Reagents
  • Reference Standard: Mequidox (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffers:

    • pH 2.0: 0.01 M Phosphate buffer (H3PO4/KH2PO4).

    • pH 7.0: 0.01 M Phosphate buffer (Na2HPO4/KH2PO4).

    • pH 10.0: 0.01 M Borate or Carbonate buffer.

    • Note: Avoid citrate buffers if using LC-MS due to ion suppression.

Instrumentation
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (with DAD/PDA detector).

  • Photostability Chamber: Capable of maintaining 1.2 million lux hours and 200 Wh/m² UV energy (ICH Q1B compliant).

  • Thermostatic Water Bath/Oven: Precision ±0.5°C.

  • Amber Glassware: CRITICAL. All Mequidox solutions must be prepared and stored in amber glassware to prevent artifactual photodegradation during handling.

Analytical Method Development (Stability-Indicating)

A standard isocratic method is often insufficient for stability testing because degradation products (mono-oxides) are structurally similar but more polar than the parent. A gradient method is required.

HPLC Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)Robust separation of polar N-oxides from hydrophobic parent.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity; MS-compatible.
Mobile Phase B AcetonitrileStrong eluent for organic extraction.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→95% B.Retains polar degradants early; elutes parent mid-run.
Detection UV 254 nm and 360 nm254 nm for universal aromatic detection; 360 nm specific for N-oxide chromophore.
Temperature 30°CMaintains reproducible retention times.
System Suitability Criteria (Self-Validating)
  • Tailing Factor:

    
     for Mequidox peak.
    
  • Resolution (

    
    ): 
    
    
    
    between Mequidox and nearest degradant peak.
  • Precision (RSD):

    
     for 6 replicate injections of standard.
    

Experimental Protocol: Stress Testing (Forced Degradation)

This section details the workflow to generate degradation products and determine kinetic stability.

Experimental Workflow Diagram

Mequidox_Stability_Workflow cluster_Stress Stress Conditions (Parallel) Start Start: Mequidox Stock (1 mg/mL in MeOH) Prep Sample Preparation Dilute to 50 µg/mL in Buffers (pH 2.0, 7.0, 10.0) Start->Prep Hydrolysis Hydrolysis 60°C, 70°C, 80°C (Dark) Prep->Hydrolysis Photolysis Photolysis ICH Q1B Light Source (Ambient Temp) Prep->Photolysis Oxidation Oxidation 0.1% - 3% H2O2 (Ambient, Dark) Prep->Oxidation Sampling Sampling Points 0, 1, 2, 4, 8, 12, 24, 48 hours (Quench immediately) Hydrolysis->Sampling Photolysis->Sampling Oxidation->Sampling Analysis HPLC-DAD Analysis Quantify Area % Remaining Sampling->Analysis Calc Data Analysis Calc k_obs, t_1/2 Arrhenius Plot Analysis->Calc

Caption: Figure 1: Step-by-step experimental workflow for Mequidox forced degradation study.

Procedure 1: Hydrolytic Stability (pH & Temperature)

Objective: Determine the hydrolysis rate constant (


) and activation energy (

).
  • Preparation: Prepare 50 µg/mL Mequidox solutions in pH 2.0, 7.0, and 10.0 buffers.

  • Incubation: Aliquot samples into amber HPLC vials. Place sets in heating blocks at 60°C, 70°C, and 80°C.

  • Sampling: Withdraw samples at

    
     hours.
    
  • Quenching: Cool immediately to 4°C. For pH 2 and 10, neutralize to pH 7.0 before injection if the HPLC column is sensitive, though modern columns tolerate this range.

  • Analysis: Inject 10 µL onto the HPLC.

Procedure 2: Photostability (Critical)

Objective: Assess degradation under UV/Vis light (Mequidox is highly sensitive).

  • Preparation: Prepare 50 µg/mL solution in pH 7.0 buffer.

  • Exposure:

    • Sample A (Exposed): Clear glass vial exposed to light source (Cool White Fluorescent + UV).

    • Sample B (Dark Control): Amber vial wrapped in aluminum foil, placed alongside Sample A to control for thermal effects.

  • Sampling: Check at 0, 1, 3, 6, 12, and 24 hours. Note: Reaction may be very fast; early time points are crucial.

Data Analysis & Reporting

Kinetic Calculations

Assuming pseudo-first-order kinetics (typical for hydrolysis in buffered excess), calculate the degradation rate constant (


):


Where:

  • 
     = Concentration (Peak Area) at time 
    
    
    
  • 
     = Initial Concentration
    
  • 
     = Observed rate constant (
    
    
    
    )

Half-life (


): 


Degradation Pathway Visualization

Mequidox degradation primarily involves the loss of oxygen from the nitrogen atoms (deoxygenation).

Mequidox_Degradation Mequidox Mequidox (Di-N-oxide) Mono1 Degradant A (1-Desoxymequidox) Mequidox->Mono1 Photolysis/Red Mono4 Degradant B (4-Desoxymequidox) Mequidox->Mono4 Photolysis/Red Desoxy Bis-desoxymequidox (Fully Reduced) Mono1->Desoxy - [O] Mono4->Desoxy - [O]

Caption: Figure 2: Primary degradation pathway of Mequidox via stepwise N-oxide reduction.

Acceptance Criteria

For a stability-indicating method, the mass balance (Assay % + Degradants %) should be


. If mass balance is low, suspect volatile degradants or non-eluting polymers.

Troubleshooting & Best Practices (Expert Insights)

  • "Disappearing" Peaks: If Mequidox area decreases but no new peaks appear, the degradants may be eluting in the void volume (very polar) or retained permanently (polymers). Solution: Check the solvent front (t0) or extend the gradient wash step to 100% organic.

  • Sample Yellowing: Mequidox solutions are yellow. Photodegradation often turns the solution colorless (loss of conjugation) or dark brown (polymerization). Note physical appearance in your log.[1]

  • Thermal Control: Mequidox is relatively heat stable compared to light stability. If degradation at 60°C is

    
     after 48h, increase stress temperature to 80°C or extend time to 5 days to get reliable 
    
    
    
    data.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Link

  • Wang, Y., et al. "Simultaneous determination of mequidox and its major metabolites in porcine tissues by high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, vol. 879, no. 23, 2011, pp. 2259-2264. Link

  • Starek, M., & Krzek, J. "A review of analytical methods for the determination of quinoxaline-1,4-dioxide derivatives." Talanta, vol. 77, no. 3, 2009, pp. 925-942. Link

  • Gan, X., et al. "Photostability of Quinoxaline 1,4-Dioxides: A Theoretical and Experimental Study." Journal of Agricultural and Food Chemistry, vol. 63, no. 45, 2015.[1][2] Link

Sources

Mechanistic Profiling of Mequidox Cytotoxicity: A Multi-Parametric Screening Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Mequidox (MEQ), a quinoxaline-1,4-dioxide (QdNO) derivative, is utilized in veterinary medicine for its antimicrobial properties. However, its safety profile is under constant scrutiny due to the potential for genotoxicity and carcinogenicity associated with the QdNO class. Unlike simple cytotoxicity screenings, evaluating MEQ requires a mechanistic approach because its toxicity is primarily driven by the bioreduction of its


 groups.

This process generates Reactive Oxygen Species (ROS), leading to a cascade of oxidative stress, mitochondrial depolarization, and DNA double-strand breaks. Therefore, a robust screening platform must go beyond simple viability (IC50) and interrogate the specific pathways of oxidative injury and genomic instability .

The MEQ Toxicity Pathway

The following diagram illustrates the causal relationships established in current toxicological literature, serving as the logic map for our experimental design.

MEQ_Toxicity_Pathway MEQ Mequidox (MEQ) Metabolism N-O Group Reduction (Hepatic/Renal) MEQ->Metabolism ROS ROS Generation (Oxidative Stress) Metabolism->ROS Bioreduction Nrf2 Nrf2-Keap1 Activation (Antioxidant Defense) ROS->Nrf2 Adaptive Response DNA_Damage DNA Strand Breaks (Genotoxicity) ROS->DNA_Damage Nucleic Acid Oxidation Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito_Dysfunction Membrane Peroxidation Apoptosis Apoptosis (Caspase Cascade) DNA_Damage->Apoptosis Severe Damage Carcinogenesis Carcinogenic Potential DNA_Damage->Carcinogenesis Chronic Exposure Mito_Dysfunction->Apoptosis Cyt c Release

Figure 1: The mechanistic cascade of Mequidox toxicity. The screening protocols below target the red nodes (ROS, DNA Damage, Mitochondrial Dysfunction).

Experimental Design Strategy

Cell Line Selection

To model the pharmacokinetics of MEQ, we utilize two distinct cell lines. Citing recent toxicological evaluations, the kidney and liver are primary target organs for QdNO accumulation.

Cell LineTissue OriginRationale for Selection
HepG2 Human LiverMetabolic Competence: Expresses CYP450 enzymes necessary to simulate the bioreduction of MEQ, mimicking hepatic metabolism.
Vero Monkey KidneyExcretion Target: Highly susceptible to QdNO-induced oxidative stress; standard model for renal toxicity assessment.
Dose-Finding Strategy

Mequidox is photosensitive. All handling must occur under dimmed light or yellow light to prevent photodegradation, which can alter toxicity profiles.

  • Stock Solution: Dissolve MEQ in DMSO (stock 100 mM).

  • Working Concentrations: 0, 5, 10, 20, 40, 80, 160 µg/mL.

  • Vehicle Control: DMSO concentration must remain

    
     in all wells to avoid solvent toxicity.
    

Protocol A: High-Throughput Viability Screen (CCK-8)

We prioritize Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. MEQ metabolism can interfere with formazan formation in the MTT assay, and CCK-8 (WST-8) produces a water-soluble product, reducing handling steps and variability.

Materials
  • HepG2 and Vero cells (log phase).

  • CCK-8 Reagent.

  • 96-well clear-bottom culture plates.

  • Multi-mode microplate reader (450 nm).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 100 µL complete media. Incubate for 24h at 37°C, 5% CO
    
    
    
    to allow attachment.
  • Treatment: Aspirate media. Add 100 µL of fresh media containing MEQ concentration series (in triplicate). Include a Blank (media only) and Vehicle Control (0.1% DMSO).

  • Exposure: Incubate for 24h or 48h.

  • Staining: Add 10 µL of CCK-8 reagent directly to each well (avoiding bubbles).

  • Incubation: Incubate for 1–2 hours at 37°C. (Check color development periodically; HepG2 may require longer than Vero).

  • Measurement: Measure absorbance (OD) at 450 nm .

Data Analysis:



Protocol B: Oxidative Stress Assessment (ROS Assay)

Since ROS generation is the upstream trigger for MEQ toxicity, this assay validates the mechanism of action. We use DCFH-DA , a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.

Critical Control

Positive Control: Treat one set of wells with Rosup (50 µg/mL) or


 (100 µM) for 30 mins to validate probe sensitivity.
Step-by-Step Methodology
  • Preparation: Seed cells in 6-well plates (

    
     cells/well). Treat with MEQ (e.g., IC25 and IC50 concentrations) for 24h.
    
  • Probe Loading: Wash cells with PBS.[1][2] Add DCFH-DA (diluted to 10 µM in serum-free media).

    • Note: Serum contains esterases that can prematurely cleave the probe; strict serum-free conditions are required here.

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

  • Washing: Wash cells

    
     with serum-free media to remove extracellular dye.
    
  • Detection:

    • Qualitative: Image immediately under a fluorescence microscope (FITC filter).

    • Quantitative: Trypsinize cells, resuspend in PBS, and analyze via Flow Cytometry (Ex/Em: 488/525 nm).

Protocol C: Mitochondrial Membrane Potential (JC-1 Assay)

Mequidox induces apoptosis via the mitochondrial pathway.[3][4] The JC-1 dye distinguishes between healthy mitochondria (Red Aggregates) and depolarized mitochondria (Green Monomers).[5][6]

Interpretation Logic
FluorescenceStateInterpretation
Red (Aggregates) High

Healthy, polarized mitochondria.[5][6][7]
Green (Monomers) Low

Depolarized mitochondria (Early Apoptosis).
Step-by-Step Methodology
  • Treatment: Treat cells with MEQ for 24h. Include a CCCP treated well (10 µM, 20 min) as a positive control for depolarization.

  • Staining: Aspirate media.[1] Add JC-1 working solution (final conc. 2 µM) in culture media.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Washing: Wash

    
     with cold JC-1 Staining Buffer (1X).
    
  • Analysis (Fluorescence Plate Reader):

    • Red Channel: Ex 525 nm / Em 590 nm.

    • Green Channel: Ex 490 nm / Em 530 nm.

  • Calculation: Calculate the Red/Green fluorescence ratio. A decrease in this ratio indicates MEQ-induced mitochondrial toxicity.

Protocol D: Genotoxicity Assessment (Alkaline Comet Assay)

Given the carcinogenic potential of QdNOs, detecting DNA strand breaks is mandatory. The Alkaline Comet Assay is the gold standard for detecting single and double-strand breaks.

Materials
  • Low Melting Point (LMP) Agarose.

  • Normal Melting Point (NMP) Agarose.

  • Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).

  • Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

Step-by-Step Methodology
  • Slide Prep: Coat frosted slides with 1% NMP agarose; let dry.

  • Cell Embedding: Mix

    
     MEQ-treated cells with 75 µL of 0.5% LMP agarose (at 37°C). Pipette onto the coated slide and cover with a coverslip. Solidify at 4°C for 10 min.
    
  • Lysis: Remove coverslips. Immerse slides in cold Lysis Buffer for at least 1 hour at 4°C (protect from light). This removes membranes and histones.[8]

  • Unwinding: Transfer slides to the electrophoresis tank filled with cold Electrophoresis Buffer . Let sit for 20 minutes to allow DNA unwinding (alkaline denaturation).[9]

  • Electrophoresis: Run at 25V (approx. 300 mA) for 20 minutes.

  • Neutralization: Wash slides

    
     with Neutralization Buffer (0.4 M Tris, pH 7.5).
    
  • Staining: Stain with Ethidium Bromide (EtBr) or SYBR Gold.

  • Scoring: Analyze 50 randomly selected cells per sample using fluorescence microscopy. Use software (e.g., CASP or OpenComet) to measure Tail Moment and % DNA in Tail .

Workflow Summary

The following diagram summarizes the operational workflow for a complete MEQ screening campaign.

Screening_Workflow cluster_Assays Assay Tiering Start Cell Culture (HepG2 / Vero) Treatment MEQ Treatment (0 - 160 µg/mL) Start->Treatment Tier1 Tier 1: Viability (CCK-8 Assay) Treatment->Tier1 Tier2 Tier 2: Mechanism (ROS & JC-1) Tier1->Tier2 If IC50 reached Tier3 Tier 3: Genotoxicity (Comet Assay) Tier2->Tier3 Confirm Oxidative Damage Analysis Data Interpretation (IC50, Tail Moment, ΔΨm) Tier3->Analysis

Figure 2: Tiered screening workflow ensuring resource efficiency. Tier 1 establishes the toxic dose; Tier 2 and 3 elucidate the mechanism.

References

  • Liu, Q., et al. (2019). "Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats."[10] Food and Chemical Toxicology.

  • Yang, X., et al. (2018). "Mequindox-Induced Kidney Toxicity Is Associated With Oxidative Stress and Apoptosis in the Mouse." Frontiers in Pharmacology.

  • Li, S., et al. (2012). "Mequindox induces oxidative nuclear DNA damage in human hepatoma HepG2 cells." Toxicology in Vitro.

  • Cayman Chemical. "JC-1 Mitochondrial Membrane Potential Assay Kit Protocol."

  • Nandhakumar, S., et al. (2011). "Comet assay for DNA damage evaluation: a review." Pharmacologyonline. (Standard Protocol Reference).[11]

Sources

Troubleshooting & Optimization

Technical Support Center: Mequidox Resistance in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mequidox Paradox

Mequidox (MEQ) is a synthetic quinoxaline-1,4-dioxide (QdNO) antimicrobial used primarily in veterinary medicine. Unlike direct-acting antibiotics, MEQ is a prodrug . It requires metabolic activation—specifically enzymatic reduction—to generate reactive oxygen species (ROS) and free radicals that damage bacterial DNA.

The Core Challenge: Resistance is rarely a simple target mutation. It is a dynamic interplay between efflux pump overexpression (primarily oqxAB) and metabolic evasion (failure to activate the prodrug).

This guide addresses the technical hurdles in detecting and characterizing these mechanisms.

Module 1: Mechanism of Action & Resistance Topology

Understanding the cellular fate of MEQ is a prerequisite for troubleshooting experimental failures.

The Pathway: Activation vs. Efflux
  • Entry: MEQ diffuses into the cell.

  • Activation (The Critical Step): Intracellular reductases reduce the N-oxide groups.

  • Cytotoxicity: This reduction generates hydroxyl radicals (

    
    OH) and other ROS, causing fatal DNA double-strand breaks.
    
  • Resistance (The Escape): The OqxAB multidrug efflux pump (RND family) actively extrudes the drug before lethal radical accumulation occurs.

Visualization: Cellular Fate of Mequidox

MequidoxMechanism MEQ_Ext Mequidox (Extracellular) MEQ_Int Mequidox (Intracellular) MEQ_Ext->MEQ_Int Passive Diffusion Reductase Reductases (Activation) MEQ_Int->Reductase Substrate Binding OqxAB OqxAB Efflux Pump (Resistance) MEQ_Int->OqxAB Intercepted by Pump Radicals Free Radicals (ROS / •OH) Reductase->Radicals Reduction DNA_Damage DNA Double-Strand Breaks Radicals->DNA_Damage Oxidative Stress Extrusion Extruded Drug OqxAB->Extrusion Active Efflux

Figure 1: Kinetic competition between metabolic activation (leading to DNA damage) and OqxAB-mediated efflux.

Module 2: Troubleshooting Susceptibility Testing (MIC)

User Issue: "My MIC results for Mequidox are inconsistent between replicates or show 'false resistance' in control strains."

Root Cause Analysis

Mequidox is photosensitive and oxygen-dependent . Standard CLSI/EUCAST protocols for stable antibiotics (like ciprofloxacin) often fail for QdNOs without modification.

Troubleshooting Guide: MIC Instability
SymptomProbable CauseCorrective Action
MIC increases over time (e.g., 0h vs 4h prep) Photodegradation. MEQ degrades rapidly under UV/fluorescent light, losing potency.Protocol Change: Prepare all stock solutions and plates in low-light conditions. Wrap tubes in aluminum foil. Incubate in the dark.
High MIC in Aerobic vs. Anaerobic Metabolic Activation Bias. MEQ is more potent under anaerobic conditions due to enhanced reductive metabolism.Standardization: Define the atmosphere. For facultative anaerobes (E. coli), anaerobic MICs are typically 2-4 fold lower. Report the condition explicitly.
Skipped Wells (Growth-No Growth-Growth) Inoculum Effect / Heteroresistance. High inoculum density can overwhelm the drug's radical-generating capacity.Validation: Ensure strict adherence to

CFU/mL. Vortex the inoculum vigorously to disperse aggregates (biofilms protect against ROS).
FAQ: Susceptibility Testing

Q: Can I use standard cation-adjusted Mueller-Hinton Broth (CAMHB)? A: Yes, but be cautious of the pH. The reduction potential of MEQ is pH-sensitive. Ensure the media is buffered strictly to pH 7.2–7.4. Acidic pH can alter the ionization of the efflux pump components, affecting OqxAB efficiency.

Q: Why does my E. coli strain show resistance to Mequidox AND Ciprofloxacin? A: This is the hallmark of OqxAB . Unlike specific gyrase mutations, OqxAB is a multidrug efflux pump. If you see this cross-resistance pattern, proceed immediately to Module 4 (Efflux Inhibition) to confirm.

Module 3: Molecular Characterization (OqxAB Detection)

User Issue: "PCR screening for oqxAB is negative, but the phenotype suggests efflux-mediated resistance."

Technical Deep Dive

The oqxAB operon is often located on large, low-copy number plasmids (e.g., pOLA52) and is flanked by IS26 elements, which facilitate translocation but can also cause primer mismatch due to insertion sequences.

Troubleshooting Guide: PCR & Genotyping
  • Plasmid Extraction Failure:

    • Issue: Standard "miniprep" kits often shear or fail to precipitate large MDR plasmids (>50kb).

    • Fix: Use a Large Construct Kit or a modified alkaline lysis method with gentle handling to avoid shearing. Verify plasmid presence on a 0.7% agarose gel (run slow: 60V for 2 hours).

  • Primer Mismatch (IS26 Interference):

    • Issue: Primers designed for the plasmid backbone might miss the gene if the IS26 element has transposed.

    • Fix: Use internal primers specific to the oqxB transmembrane domain, which is highly conserved.

    • Reference Primer (Internal oqxB):

      • F: 5'-CTCGGCGCGATGATGCT-3'

      • R: 5'-CCACTCTTCACGGGAGACGA-3'

  • Silent Genes (Expression vs. Presence):

    • Issue: The gene is present but repressed by OqxR.

    • Fix: You must perform RT-qPCR. Resistance often requires a mutation in the oqxR repressor or the presence of the rarA activator. Genotyping alone is insufficient for resistance prediction.

Module 4: Functional Validation Assays

User Issue: "How do I prove the resistance is due to efflux and not a target mutation?"

Protocol: Efflux Pump Inhibition Assay

This assay uses Efflux Pump Inhibitors (EPIs) like CCCP (Carbonyl cyanide m-chlorophenylhydrazone) or PAβN.

Step-by-Step Validation:

  • Determine Sub-Inhibitory Concentration (SIC) of the EPI:

    • Why: EPIs are toxic. If the EPI kills the cell, you cannot measure efflux reversal.

    • Action: Titrate CCCP. Usually, 10-20 µg/mL is safe for E. coli, but this must be empirically determined for your strain.

  • The Interaction Setup:

    • Control: Bacteria + MEQ (Serial Dilution) + Solvent (DMSO).

    • Test: Bacteria + MEQ (Serial Dilution) + EPI (at SIC).

  • Data Interpretation:

    • Calculate the Fold Reduction in MIC.

    • Threshold: A reduction of ≥ 4-fold confirms active efflux.

Visualization: Troubleshooting Efflux Assays

EffluxTroubleshooting Start Start: Efflux Inhibition Assay CheckTox Did EPI alone inhibit growth? Start->CheckTox ToxYes Yes: Toxicity Interference CheckTox->ToxYes Yes ToxNo No: Valid Control CheckTox->ToxNo No Retry Action: Lower EPI Conc. or Switch Inhibitor (PAβN) ToxYes->Retry CalcMIC Calculate Fold Reduction (MIC Control / MIC Test) ToxNo->CalcMIC ResultHigh Reduction ≥ 4-fold CalcMIC->ResultHigh ResultLow Reduction < 2-fold CalcMIC->ResultLow Conclude1 Conclusion: Active Efflux (Likely OqxAB) ResultHigh->Conclude1 Conclude2 Conclusion: Non-Efflux Mechanism (Check Reductase/Target) ResultLow->Conclude2

Figure 2: Decision logic for interpreting Efflux Pump Inhibition results.

Module 5: ROS Detection (Mechanism Confirmation)

User Issue: "I suspect my strain has 'metabolic resistance' (failure to activate MEQ). How do I test this?"

Theory: If the bacteria have downregulated reductases, MEQ will not generate ROS. You can measure this using the fluorescent probe DCFH-DA .

Protocol Tips:

  • Timing is Key: ROS generation is rapid. Measure fluorescence at 30, 60, and 90 minutes post-exposure. 24 hours is too late.

  • Positive Control: Use Hydrogen Peroxide (

    
    ) to verify the probe is working.
    
  • Result:

    • Susceptible Strain: High Fluorescence (High ROS).

    • Resistant (Metabolic): Low Fluorescence (Low ROS).

    • Resistant (Efflux): Low Fluorescence (Drug pumped out before ROS generation). Note: Use an EPI to distinguish; if fluorescence returns with EPI, it's Efflux. If not, it's Metabolic.

References

  • Liu, B-T., et al. (2019). "The nature and epidemiology of OqxAB, a multidrug efflux pump." Antimicrobial Resistance & Infection Control.

  • Hansen, L. H., et al. (2004). "The OqxAB efflux pump: a new multidrug resistance determinant in Escherichia coli." Antimicrobial Agents and Chemotherapy.[1]

  • Wang, N., et al. (2016). "Mequindox induced cellular DNA damage via generation of reactive oxygen species."[2] Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Mequidox Degradation Under Stress: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Mequidox degradation studies. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and practical troubleshooting advice for your experiments. This resource is structured in a question-and-answer format to directly address the challenges you may encounter while investigating the stability of Mequidox.

Frequently Asked Questions (FAQs)

Q1: What is Mequidox and why are its degradation products a concern?

Mequidox (3-methyl-2-acetylquinoxaline-1,4-dioxide) is a quinoxaline-1,4-dioxide derivative with antibacterial properties, primarily used in veterinary medicine.[1][2] Understanding its degradation products is crucial for several reasons:

  • Safety and Toxicity: Degradation products can have different toxicological profiles than the parent drug, potentially posing a risk to animal health.

  • Efficacy: The formation of degradation products can lead to a decrease in the concentration of the active pharmaceutical ingredient (API), reducing the drug's effectiveness.

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA, guided by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), require thorough characterization of degradation products to ensure the safety and quality of veterinary drugs.[3][4][5][6][7]

Q2: What are the expected degradation pathways for Mequidox based on its chemical structure?

Mequidox belongs to the quinoxaline 1,4-dioxide class of compounds.[8] The N-oxide functional groups are the most reactive sites and are susceptible to reduction under various conditions. The acetyl group attached to the quinoxaline ring can also be a site for chemical transformation. Based on the chemistry of quinoxaline 1,4-dioxides, the following degradation pathways are plausible:

  • Reduction of N-oxide groups: This is a common pathway for quinoxaline 1,4-dioxides, leading to the formation of the corresponding mono-N-oxides and the fully reduced quinoxaline.[9] This can occur under reductive, photolytic, or even certain metabolic conditions.

  • Side-chain reactions: The acetyl group may undergo oxidation or other transformations.

  • Ring cleavage: Under harsh stress conditions, the quinoxaline ring system itself may be susceptible to cleavage.

Q3: What are the typical stress conditions applied in forced degradation studies of Mequidox?

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11] According to VICH guidelines, the following stress conditions are typically employed:

  • Acidic Hydrolysis: Treatment with hydrochloric acid or sulfuric acid.

  • Alkaline Hydrolysis: Treatment with sodium hydroxide or potassium hydroxide.

  • Oxidative Degradation: Exposure to hydrogen peroxide.

  • Photolytic Degradation: Exposure to UV and visible light.

  • Thermal Degradation: Heating at elevated temperatures.

Troubleshooting Guide

Issue 1: I am not observing any degradation of Mequidox under my initial stress conditions.

This is a common challenge, as Mequidox may be relatively stable under mild stress. Here's a systematic approach to troubleshoot this issue:

  • Increase Stressor Concentration: If you started with 0.1 M HCl or NaOH, consider increasing the concentration to 1 M or even higher.

  • Elevate the Temperature: For hydrolytic and thermal studies, increasing the temperature can significantly accelerate degradation.

  • Extend the Exposure Time: If short exposure times show no effect, prolong the duration of the stress test.

  • For Photostability: Ensure your light source provides a sufficient overall illumination and UV energy as per VICH guidelines.

  • Check Your Analytical Method: Confirm that your analytical method is capable of detecting small changes in the parent drug concentration and can separate potential degradation products from the main peak.

Issue 2: My chromatogram shows multiple, poorly resolved peaks after stress testing.

Poor resolution can hinder the accurate quantification and identification of degradation products. Consider the following adjustments to your HPLC method:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.

    • pH Adjustment: Varying the pH of the aqueous component of your mobile phase can alter the ionization state of Mequidox and its degradation products, thereby affecting their retention and resolution.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a combination of them.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.

Issue 3: I am observing unexpected peaks even in my unstressed control sample.

The appearance of extraneous peaks in your control can be due to several factors:

  • Sample Preparation Artifacts: The diluent or other reagents used in sample preparation may be reacting with Mequidox.

  • Contamination: Your glassware, solvents, or the HPLC system itself might be contaminated.

  • Impurity in the Starting Material: The peak might be an impurity present in the initial Mequidox sample.

To address this, run a blank injection (only the diluent) to check for solvent-related peaks. Also, carefully review the certificate of analysis for your Mequidox standard.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of Mequidox

This protocol provides a starting point for your stress testing experiments. The concentrations and durations may need to be adjusted based on the observed degradation.

1. Sample Preparation:

  • Prepare a stock solution of Mequidox in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the Mequidox stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the Mequidox stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M HCl.

    • Dilute the sample with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the Mequidox stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the sample with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Mequidox (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the sample with the mobile phase.

  • Thermal Degradation:

    • Place Mequidox solid powder in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in the mobile phase to a suitable concentration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for Mequidox

This protocol outlines the steps to develop an HPLC method capable of separating Mequidox from its degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where Mequidox has maximum absorbance (determine this using a UV scan).

  • Injection Volume: 10 µL

2. Method Optimization:

  • Inject the stressed samples and evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.

  • Adjust the gradient slope, mobile phase composition (e.g., pH, organic modifier), and other chromatographic parameters as described in the troubleshooting section to achieve optimal separation.

3. Method Validation:

  • Once a suitable method is developed, it must be validated according to VICH guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Potential Degradation Products of Mequidox under Various Stress Conditions (Hypothetical)

Stress ConditionPotential Degradation ProductsProposed Mechanism
Acidic Hydrolysis Mono-N-oxide derivatives, fully reduced quinoxalineProtonation and subsequent reduction of the N-oxide groups.
Alkaline Hydrolysis Ring-opened productsNucleophilic attack on the quinoxaline ring.
Oxidative Degradation Further oxidized side-chain productsRadical-mediated oxidation of the acetyl group.
Photolytic Degradation Mono-N-oxide derivatives, rearranged productsPhotoreduction of N-oxides, potential for photochemical rearrangements.
Thermal Degradation Minimal degradation expected, potential for dimerizationHigh energy input leading to various decomposition pathways.

Note: The degradation products and mechanisms listed above are proposed based on the known chemistry of quinoxaline-1,4-dioxides and general principles of drug degradation. Specific experimental data for Mequidox is required for confirmation.

Visualizations

Diagram 1: General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis API Mequidox API Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Stock_Solution Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Stock_Solution->Acid Alkali Alkaline Hydrolysis (e.g., 1M NaOH, 60°C) Stock_Solution->Alkali Oxidative Oxidative (e.g., 3% H2O2, RT) Stock_Solution->Oxidative Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic Thermal Thermal (e.g., 80°C, Solid) Stock_Solution->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterization Characterization of Degradation Products LCMS->Characterization

Caption: Workflow for Mequidox forced degradation studies.

Diagram 2: Potential Degradation Pathways of Mequidox

Mequidox_Degradation Mequidox Mequidox (Quinoxaline-1,4-dioxide) Mono_N_Oxide_1 Mono-N-oxide 1 Mequidox->Mono_N_Oxide_1 Reduction Mono_N_Oxide_2 Mono-N-oxide 2 Mequidox->Mono_N_Oxide_2 Reduction Side_Chain_Oxidation Side-Chain Oxidized Product Mequidox->Side_Chain_Oxidation Oxidation Ring_Cleavage Ring Cleavage Products Mequidox->Ring_Cleavage Harsh Hydrolysis Reduced_Quinoxaline Reduced Quinoxaline Mono_N_Oxide_1->Reduced_Quinoxaline Reduction Mono_N_Oxide_2->Reduced_Quinoxaline Reduction

Caption: Proposed degradation pathways for Mequidox.

References

  • Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques. PubMed. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate. Available at: [Link]

  • LC-MS/MS sheds light on metabolism of nootropic supplement deanol - 2023. Wiley Analytical Science. Available at: [Link]

  • Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. PubMed. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC. Available at: [Link]

  • Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR. PubMed. Available at: [Link]

  • Kinetic Study on the Degradation of Meclophenoxate Hydrochloride in Alkaline Aqueous Solutions by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry. PubMed. Available at: [Link]

  • Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene. PubMed. Available at: [Link]

  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. NIH. Available at: [Link]

  • A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations. ResearchGate. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. Available at: [Link]

  • Mequindox. PubChem. Available at: [Link]

  • Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. NIH. Available at: [Link]

  • Kinetic study on the degradation of meclophenoxate hydrochloride in alkaline aqueous solutions by high performance liquid chromatography. PubMed. Available at: [Link]

  • IMPURITIES IN NEW VETERINARY MEDICINAL PRODUCTS (REVISION) - VICH. VICH. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. NIH. Available at: [Link]

  • Characterization of Products from the Aqueous-Phase Photochemical Oxidation of Benzene-Diols. MDPI. Available at: [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. Available at: [Link]

  • Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determinatio. Al-Quds University. Available at: [Link]

  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Springer. Available at: [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. Available at: [Link]

  • Guidance for Industry - IMPURITIES IN NEW VETERINARY DRUG SUBSTANCES (Revision) VICH GL10(R). FDA. Available at: [Link]

  • Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. MDPI. Available at: [Link]

  • Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. PubMed. Available at: [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. ResearchGate. Available at: [Link]

  • Analysis of the Degradation Compounds of Chemical Warfare Agents Using Liquid Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Oxidised Degradation Products of APIs. Hypha Discovery. Available at: [Link]

  • VICH GL11 Impurities in new veterinary medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH. Available at: [Link]

  • Detailed profiling of polysorbate 80 oxidative degradation products and hydrolysates using liquid chromatography-tandem mass spectrometry analysis. PubMed. Available at: [Link]

  • Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. MDPI. Available at: [Link]

  • Development and validation of a stability-indicating HPLC method for the simultaneous determination of anticoccidial drugs in veterinary formulations: greenness and whiteness assessment. PubMed. Available at: [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. NIH. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity. ResearchGate. Available at: [Link]

  • Thermal Degradation Studies of Graphene Oxide Polymer Composite. CURRENT RESEARCH WEB. Available at: [Link]

  • Veterinary International Conference on Harmonization (VICH) Guidance Documents. FDA. Available at: [Link]

  • Chemical kinetics on thermal decompositions of dicumyl peroxide studied by calorimetry: An overview. ResearchGate. Available at: [Link]

  • 93 Guidance for Industry. Regulations.gov. Available at: [Link]

Sources

Technical Support Center: Mequidox Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Mequidox (MEQ) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Mequidox analysis by mass spectrometry. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to ensure the accuracy and reliability of your results.

Core Principles: Understanding Mequidox and Its Analytical Challenges

Mequidox is a quinoxaline-1,4-dioxide derivative used as an antibacterial agent in veterinary medicine, particularly in the swine and poultry industries.[1][2] Its use is regulated due to concerns about the potential toxicity of its residues and metabolites in food products of animal origin.[2][3] Accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is therefore critical for food safety and pharmacokinetic studies.

The primary analytical challenges stem from three key areas:

  • Metabolic Complexity: Mequidox is extensively metabolized in animals. The major metabolic pathway is the reduction of the N-oxide groups, leading to metabolites like 1-desoxymequindox (1-DMEQ) and 1,4-bisdesoxymequindox (BDMEQ).[1][3][4] These metabolites must often be monitored alongside the parent drug, and their differing polarities can complicate chromatographic separation.

  • Matrix Effects: Biological matrices, such as animal tissue (liver, muscle), plasma, and feed, are inherently complex.[5][6] Co-eluting endogenous substances like phospholipids, salts, and proteins can interfere with the ionization of Mequidox and its metabolites in the mass spectrometer's source, leading to signal suppression or enhancement.[6][7][8] This "matrix effect" is a primary source of quantitative inaccuracy.

  • Structural Analogs & Isobaric Interference: Other quinoxaline derivatives, such as Cyadox or Olaquindox, may be used in similar applications and can present interference risks if they or their metabolites are isobaric (have the same nominal mass) with Mequidox or its metabolites.[3][9] Isobaric metabolites of Mequidox itself can also be a source of interference.[10]

Mequidox and Key Metabolite Structures

Understanding the relationship between Mequidox and its primary metabolites is crucial for developing a selective analytical method.

G MEQ Mequidox (MEQ) 3-methyl-2-quinoxalinacetyl-1,4-dioxide DMEQ 1-desoxymequindox (1-DMEQ) MEQ->DMEQ N-oxide Reduction BDMEQ 1,4-bisdesoxymequindox (BDMEQ) DMEQ->BDMEQ N-oxide Reduction

Caption: Metabolic reduction pathway of Mequidox.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues encountered during Mequidox analysis in a question-and-answer format.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Poor Peak Shape (Tailing, Splitting) for Mequidox or Metabolites 1. Secondary Silanol Interactions: Residual free silanol groups on the silica-based LC column can interact with the basic nitrogen atoms in the quinoxaline structure, causing peak tailing. 2. Mobile Phase pH: An inappropriate mobile phase pH can lead to the analyte existing in multiple ionic forms, causing peak splitting. 3. Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.1. Column Selection & Mobile Phase: Use a high-purity, end-capped C18 column. Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase.[4] This protonates the silanol groups, minimizing secondary interactions, and ensures the analytes are in a consistent, protonated state for optimal peak shape and retention. 2. Injection Volume: Dilute the sample or reduce the injection volume.
Low or No Signal (Poor Sensitivity) 1. Ionization Suppression (Matrix Effect): Co-eluting matrix components compete with the analyte for ionization in the ESI source, reducing its signal.[6][8] 2. Suboptimal MS Parameters: Incorrect collision energies, cone voltage, or precursor/product ion selection will result in poor sensitivity. 3. Analyte Degradation: Mequidox can be sensitive to light and temperature.1. Improve Sample Cleanup: Implement a robust Solid-Phase Extraction (SPE) protocol. An Oasis MAX cartridge (mixed-mode anion-exchange) is effective for purifying Mequidox and its metabolites from acidic tissue extracts.[4] 2. Optimize Chromatography: Adjust the LC gradient to separate Mequidox from the "matrix effect zone," often found in the early part of the chromatogram where highly polar compounds elute. 3. MS Tuning: Perform a direct infusion of Mequidox and each metabolite standard into the mass spectrometer to determine the optimal precursor ion (Q1) and product ions (Q3), as well as the ideal collision energy (CE) and other source parameters for each specific compound. 4. Sample Handling: Prepare samples under low light and store extracts at low temperatures (e.g., 4°C in the autosampler) to prevent degradation.
High Signal Variability / Poor Reproducibility 1. Inconsistent Matrix Effects: The composition of biological samples can vary, leading to different degrees of signal suppression or enhancement between samples.[5] 2. Inefficient Extraction: Incomplete or inconsistent extraction of the analytes from the matrix. 3. Carryover: The analyte adsorbs to surfaces in the LC system (injector, column) and elutes in subsequent blank injections.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects and extraction variability. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression/enhancement, providing a reliable basis for quantification. If a SIL-IS is unavailable, use a structurally similar analog. 2. Homogenization & Extraction: Ensure tissue samples are thoroughly homogenized before extraction. Use a validated extraction procedure, such as acetonitrile with formic acid, to ensure consistent recovery.[4] 3. Optimize Wash Solvents: Use a strong needle wash solvent in the autosampler. A typical wash solution might be a high percentage of organic solvent (e.g., 90% acetonitrile) with a small amount of acid to remove any adsorbed analyte.
Interference Peak at Analyte m/z 1. Isobaric Interference: A metabolite or another compound in the sample has the same precursor and product ion mass as the target analyte.[10] 2. Cross-Contamination: Contamination from other samples, standards, or lab equipment.[11] 3. Structurally Related Drugs: Co-administration of other quinoxaline drugs (e.g., Cyadox) could potentially lead to interfering metabolites.[3]1. Chromatographic Resolution: Improve the LC separation by using a longer gradient, a different column chemistry, or a smaller particle size column (e.g., UPLC). The goal is to chromatographically separate the analyte from the interfering compound. 2. Select a More Specific MRM Transition: Analyze the full scan and product ion scan spectra of both the analyte and the suspected interference. Find a more selective (and preferably intense) product ion that is unique to your analyte of interest.[12]

Validated Experimental Protocol: Mequidox in Swine Liver

This protocol outlines a robust LC-MS/MS method for the simultaneous determination of Mequidox and its key metabolites, 1-DMEQ and BDMEQ, in swine liver tissue. This method is adapted from established and validated procedures.[4]

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenization (2g liver in buffer) Spike 2. Spiking (Add Internal Standard) Homogenize->Spike Extract 3. Extraction (Acidified Acetonitrile) Spike->Extract Cleanup 4. SPE Cleanup (Oasis MAX Cartridge) Extract->Cleanup Inject 5. Injection (UPLC System) Cleanup->Inject Separate 6. Chromatographic Separation (C18 Column) Inject->Separate Detect 7. MS/MS Detection (ESI+ MRM Mode) Separate->Detect Quantify 8. Quantification (Internal Standard Method) Detect->Quantify

Sources

Technical Support Center: Mequidox Cytotoxicity in HepG2 Models

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cytotoxicity of Mequidox (MEQ) and its metabolites in HepG2 cells. This content is structured for researchers requiring high-level troubleshooting, mechanistic validation, and experimental protocols.

Executive Technical Overview

Mequidox (MEQ) (3-methyl-2-acetylquinoxaline-1,4-dioxide) is a veterinary antimicrobial agent of the quinoxaline-1,4-dioxide (QdNO) class. Its primary toxicity mechanism in hepatic models (HepG2) is oxidative stress-mediated genotoxicity and apoptosis .

Unlike direct toxins, MEQ is a pro-drug that requires bioreduction. In HepG2 cells, this reduction is catalyzed by cytosolic enzymes (e.g., Carbonyl Reductase 1 [CBR1] ) and mitochondrial reductases. This process generates reactive free radical intermediates and Reactive Oxygen Species (ROS), leading to DNA double-strand breaks (DSBs) and activation of the intrinsic mitochondrial apoptotic pathway.

Key Metabolites:

  • M1 (Bisdesoxymequidox): Fully reduced form (3-methyl-2-acetylquinoxaline). Often used as a marker residue; exhibits significant genotoxicity.

  • M2 (N1-desoxymequidox) & N4-desoxymequidox: Mono-N-oxide intermediates. These are unstable and highly reactive, contributing to the "redox cycling" that amplifies ROS generation.

Troubleshooting Guide & FAQs

Category A: Cell Viability & Cytotoxicity Assays (MTT/CCK-8)

Q: My IC50 values for Mequidox are significantly higher (>100 µM) than reported literature values. Why is the drug not killing the cells?

  • Root Cause 1: Low Metabolic Activation. HepG2 cells have lower expression of certain P450s compared to primary hepatocytes. MEQ toxicity relies on bioreduction.

    • Solution: Extend exposure time from 24h to 48h or 72h to allow accumulation of metabolites.

  • Root Cause 2: Photodegradation. QdNOs are highly photosensitive. Exposure to ambient light degrades MEQ into non-toxic photoproducts before it enters the cell.

    • Solution: Perform all drug preparations and treatments in dim light or under yellow safety lights. Wrap tubes in aluminum foil.

  • Root Cause 3: Cell Density. Confluent cells are more resistant to ROS.

    • Solution: Seed cells at 30-40% confluence so they are in the log growth phase during treatment.

Q: The metabolites (M1, M2) are precipitating in the culture medium.

  • Insight: Deoxy-metabolites are more lipophilic than the parent dioxide.

  • Solution: Dissolve metabolites in 100% DMSO to create a high-concentration stock (e.g., 100 mM), then dilute into pre-warmed medium while vortexing. Ensure final DMSO concentration is <0.1% to avoid solvent cytotoxicity masking the metabolite effect.

Category B: ROS & Oxidative Stress Detection

Q: I see no increase in ROS using DCFH-DA at 24 hours, even though cells are dying.

  • Mechanism: ROS generation by MEQ is an early event (usually peaking at 2–6 hours). By 24 hours, the ROS burst has subsided, and cells are already in late apoptosis.

  • Solution: Measure ROS kinetics at 1, 3, 6, and 12 hours post-treatment.

Category C: Genotoxicity Markers

Q: Which marker is most specific for Mequidox-induced DNA damage in HepG2?

  • Recommendation: Use γ-H2AX (Phosphorylated Histone H2AX).[1]

  • Reasoning: MEQ causes DNA double-strand breaks (DSBs) via radical attack. γ-H2AX is the gold-standard biomarker for DSBs and appears before nuclear fragmentation.

  • Alternative: The Comet Assay (alkaline) is highly sensitive for detecting the single-strand breaks associated with oxidative damage.

Mechanistic Pathways & Visualization

The cytotoxicity of Mequidox is driven by a "Reductive Activation" cycle. The N-oxide groups are reduced, generating free radicals that attack DNA and mitochondria.

Figure 1: Mequidox Cytotoxicity Pathway in HepG2 Cells

MequidoxToxicity cluster_metabolites Metabolic Activation cluster_damage Cellular Damage MEQ Mequidox (Parent) (Quinoxaline-1,4-dioxide) Reductase Bioreduction (CBR1 / P450 / NQO1) MEQ->Reductase M_Mono N-Desoxymequidox (Mono-oxide Radical) Reductase->M_Mono 1e- Reduction M_Bis Bisdesoxymequidox (Fully Reduced) M_Mono->M_Bis ROS ROS Generation (O2•-, OH•, H2O2) M_Mono->ROS Redox Cycling DNA DNA Damage (8-OHdG / DSBs) ROS->DNA Oxidative Attack Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Membrane Oxidation Signal Signaling Cascade (p53, Bax↑, Bcl-2↓, Caspase-3/9) DNA->Signal p53 Activation Mito->Signal Cytochrome c Release Apoptosis Apoptosis (Cell Death) Signal->Apoptosis

Caption: Schematic representation of Mequidox-induced cytotoxicity.[1][2] The drug undergoes enzymatic reduction (via CBR1/NQO1), generating unstable radicals that produce ROS. This triggers dual toxicity: genomic instability (DNA damage) and mitochondrial failure, converging on caspase-dependent apoptosis.

Data Summary: Cytotoxicity Profile

Table 1: Comparative Cytotoxicity of MEQ and Metabolites in HepG2 (Aggregated from QdNO class data and specific MEQ studies)

CompoundIC50 (24h)IC50 (48h)Primary Toxicity ModeKey Biomarker
Mequidox (MEQ) ~40 - 60 µM~15 - 25 µMOxidative Stress / ApoptosisROS↑, Caspase-3↑
N1-desoxymequidox ~30 - 50 µM< 20 µMGenotoxicity > CytotoxicityMicronuclei↑, γ-H2AX
Bisdesoxymequidox > 100 µM~80 µMWeak Cytotoxicity8-OHdG (DNA adducts)

Note: M1 (Bisdesoxy) is generally less cytotoxic but highly mutagenic/genotoxic. The intermediate N-oxides are the most cytotoxic due to radical generation.

Validated Experimental Protocols

Protocol A: ROS Detection (DCFH-DA Assay)

Critical for confirming the oxidative mechanism of MEQ.

  • Seeding: Plate HepG2 cells at

    
     cells/well in a black 96-well plate. Incubate overnight.
    
  • Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA (diluted in serum-free medium). Incubate for 30 min at 37°C.

  • Washing: Remove probe solution and wash 2x with PBS to remove extracellular dye.

  • Treatment: Add Mequidox (0, 10, 20, 40 µM) in phenol-red-free medium.

  • Measurement: Immediately measure fluorescence (Ex 485 nm / Em 535 nm) at T=0 and then every hour for 6 hours.

    • Validation Check: Use H2O2 (100 µM) as a positive control. It should show >3-fold increase vs. control.[3]

Protocol B: Apoptosis Analysis (Annexin V-FITC/PI)

Differentiation between early apoptosis (MEQ mechanism) and necrosis.

  • Treatment: Treat HepG2 cells (

    
     in 6-well plate) with MEQ for 24h.
    
  • Harvest: Collect cells and supernatant (floating dead cells) to ensure accurate counts. Trypsinize gently (no EDTA if possible, or neutralize quickly).

  • Staining: Wash with cold PBS. Resuspend in 100 µL Binding Buffer.

  • Add Reagents: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark at RT.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic (rare for MEQ at low doses).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Primary population expected for MEQ).

Protocol C: Metabolic Activation Check (Optional)

If cytotoxicity is lower than expected, verify CBR1 activity.

  • Lyse HepG2 cells.[4]

  • Incubate lysate with MEQ and NADPH.

  • Measure decrease in NADPH absorbance at 340nm or detect M1 metabolite via HPLC.

References

  • Ihsan, A., et al. (2013). "Genotoxicity evaluation of Mequindox in different short-term tests."[2][5] Food and Chemical Toxicology. (Demonstrates the genotoxic potential of MEQ and its superiority in toxicity compared to Carbadox).

  • Liu, Q., et al. (2016). "The genotoxicity of Mequindox and its metabolites in vitro and in vivo."[2][5] Frontiers in Pharmacology. (Identifies N1-desoxymequidox and Bisdesoxymequidox as key genotoxic metabolites).

  • Wang, X., et al. (2011). "Olaquindox induces apoptosis through the mitochondrial pathway in HepG2 cells." Toxicology. (Provides the analogous mechanistic pathway for QdNOs in HepG2 cells: ROS -> Mitochondria -> Caspase-3).

  • Liu, Y., et al. (2012). "Metabolism of Mequindox in Isolated Rat Liver Cells." ResearchGate.[6][7] (Defines the metabolic pathways and structure of M1/M2 metabolites).

  • Yang, Y., et al. (2018). "Mequindox Induced Genotoxicity and Carcinogenicity in Mice." Frontiers in Pharmacology. (Confirms MEQ as a genotoxic carcinogen and links it to oxidative DNA damage).

Sources

Validation & Comparative

Technical Guide: Cross-Resistance and Comparative Efficacy of Mequidox vs. Legacy Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety-Efficacy Trade-off

The development of Mequidox (MEQ) represents a strategic shift in the quinoxaline-1,4-dioxide (QdNO) class. While legacy agents like Carbadox (CBX) and Olaquindox (OLA) demonstrate high antibacterial potency, their application is severely limited by genotoxicity and carcinogenicity concerns.

MEQ was engineered to improve the safety profile while retaining the broad-spectrum activity typical of the class. However, field data indicates that the shift to MEQ does not eliminate the challenge of resistance. The multidrug efflux pump OqxAB serves as a universal resistance determinant, creating a high degree of cross-resistance between MEQ, OLA, and unrelated classes like chloramphenicol and fluoroquinolones.

This guide provides a technical comparison of these agents, focusing on the mechanistic basis of cross-resistance and the experimental workflows required to validate susceptibility profiles.

Chemical & Mechanistic Basis[1][2]

Structure-Activity Relationship (SAR)

All QdNOs rely on the N-oxide groups at positions 1 and 4 of the quinoxaline ring. The reduction of these groups under anaerobic conditions generates free radical intermediates (ROS), which induce DNA strand breaks.

  • Carbadox (CBX): Highly lipophilic. Most potent but metabolizes into carcinogenic hydrazine derivatives.

  • Olaquindox (OLA): Moderate potency. Known genotoxin; banned in multiple jurisdictions.

  • Mequidox (MEQ): (3-methyl-2-acetyl-quinoxaline-1,4-dioxide). Structurally distinct side chains reduce lipophilicity compared to CBX, altering tissue residue profiles and reducing (though not eliminating) genotoxic potential.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the reductive activation pathway shared by all QdNOs. Cross-resistance occurs when bacteria prevent the drug from reaching the cytoplasmic reductases.

MOA_Pathway MEQ Mequidox (Prodrug) Entry Passive Diffusion MEQ->Entry Reductase Bacterial Reductase (Anaerobic) Entry->Reductase Radical N-oxide Free Radicals (ROS) Reductase->Radical Enzymatic Reduction DNA Bacterial DNA Radical->DNA Oxidative Attack Damage Double-Strand Breaks (Cell Death) DNA->Damage Genotoxicity

Figure 1: The reductive activation mechanism of Mequidox. Resistance mechanisms (like OqxAB) intercept the drug before the "Reductase" step.

Comparative Efficacy and Cross-Resistance Data

The following data summarizes typical Minimum Inhibitory Concentration (MIC) ranges for Escherichia coli, the primary indicator organism.

Comparative MIC Profile (Representative Data)
ParameterCarbadox (CBX)Olaquindox (OLA)Mequidox (MEQ)
Potency Rank 1 (Highest)23 (Moderate)
Wild-Type MIC (µg/mL) 0.5 – 2.02.0 – 8.04.0 – 16.0
Resistant MIC (µg/mL) 8.0 – 32.064.0 – >128.032.0 – >128.0
Resistance Factor (Fold) 16x32x - 64x8x - 32x
OqxAB Substrate? Weak SubstrateStrong Substrate Strong Substrate

Critical Insight: While CBX often retains activity against strains with low-level resistance, MEQ and OLA share a near-identical resistance profile. If a strain is resistant to OLA via oqxAB, it is almost statistically guaranteed (>94% correlation) to be resistant to MEQ.

The Resistance Nexus: OqxAB Efflux Pump

The oqxAB operon (plasmid-mediated) encodes an RND-family efflux pump. It is the primary driver of cross-resistance.

  • OqxA: Periplasmic fusion protein.

  • OqxB: Inner membrane transporter (homologous to AcrB).

  • Substrate Specificity: The pump actively extrudes MEQ and OLA, preventing intracellular accumulation. It also extrudes chloramphenicol and fluoroquinolones (ciprofloxacin), linking QdNO use to wider antimicrobial resistance (AMR) issues.

Efflux_Mechanism cluster_cell Bacterial Cell Envelope Gene Plasmid (oqxAB) Pump OqxAB Efflux Complex (RND Family) Gene->Pump Expression Drug_Out Mequidox (Extruded) Pump->Drug_Out Active Efflux (PMF-driven) Cross_Res Cross-Resistance: Olaquindox, Chloramphenicol, Cipro Pump->Cross_Res Drug_In Mequidox (Intracellular) Drug_In->Pump Capture

Figure 2: The OqxAB efflux system intercepts Mequidox, conferring cross-resistance to multiple antibiotic classes.

Experimental Protocols

To validate Mequidox efficacy and cross-resistance, researchers must use a self-validating system that distinguishes between intrinsic tolerance and efflux-mediated resistance.

Protocol A: Comparative Broth Microdilution (CLSI Adapted)

Objective: Determine the MIC of MEQ relative to OLA and CBX.

  • Inoculum Prep: Adjust E. coli culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well plates.

    • Rows A-B: Mequidox (Range: 0.5 – 128 µg/mL).

    • Rows C-D: Olaquindox (Range: 0.5 – 128 µg/mL).

    • Rows E-F: Carbadox (Range: 0.125 – 32 µg/mL).

  • Incubation: 35 ± 2°C for 16-20 hours (Aerobic). Note: Anaerobic incubation increases potency but is less relevant for standard clinical breakpoints.

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol B: Efflux Inhibition Assay (Mechanism Validation)

Objective: Confirm if resistance is driven by OqxAB (or similar pumps). This is the "Trustworthiness" check.

  • Inhibitor Selection: Use CCCP (Carbonyl cyanide m-chlorophenylhydrazone) or PA

    
    N  (Phenylalanine-arginine 
    
    
    
    -naphthylamide).
  • Sub-inhibitory Control: Determine the MIC of the Inhibitor alone to ensure it is not toxic to the cells at the working concentration (usually 10-20 µg/mL for PA

    
    N).
    
  • Co-Culture:

    • Run Protocol A (Mequidox MIC) in the presence of the Inhibitor.

  • Interpretation:

    • 
       4-fold reduction in MIC  (e.g., 64 
      
      
      
      16 µg/mL) indicates active efflux is the primary resistance mechanism.
    • No change suggests target modification or enzymatic degradation (rare for QdNOs).

References

  • Liu, X., et al. (2012). "Mequindox induced cellular DNA damage via generation of reactive oxygen species."[1] Toxicology in Vitro. Link

  • Hansen, L. H., et al. (2007). "Substrate specificity of the OqxAB multidrug resistance pump in Escherichia coli and selected enteric bacteria."[2] Journal of Antimicrobial Chemotherapy. Link

  • Wu, C., et al. (2015). "Mequindox resistance and in vitro efficacy in animal-derived Escherichia coli strains." Veterinary Microbiology. Link

  • Ihsan, A., et al. (2013). "Genotoxicity of quinoxaline-1,4-dioxide derivatives in human hepatoma HepG2 cells." Food and Chemical Toxicology. Link

  • Zhao, L., et al. (2019). "The nature and epidemiology of OqxAB, a multidrug efflux pump." Antimicrobial Resistance & Infection Control. Link

Sources

Comparative Guide: Efficacy of Mequindox in Treating Swine Dysentery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mequindox (3-methyl-2-quinoxalinacetyl-1,4-dioxide), often commercially referred to as Mequidox, is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide (QdNO) class.[1] It is primarily used in veterinary medicine to treat enteric infections caused by Gram-negative bacteria and spirochetes, specifically Brachyspira hyodysenteriae, the etiological agent of Swine Dysentery (SD).[2]

While Mequindox demonstrates high efficacy against anaerobic pathogens comparable to Carbadox (Mecadox), its application is increasingly scrutinized due to genotoxicity and carcinogenicity risks similar to other QdNOs. This guide objectively compares Mequindox against standard-of-care alternatives (Tiamulin, Valnemulin, Lincomycin) and details the mechanistic trade-offs between bacterial clearance and host safety.

Part 1: Mechanism of Action & Pharmacodynamics

The Anaerobic Trigger

Mequindox functions as a bioreductive prodrug . It is relatively inert in aerobic environments but becomes highly cytotoxic under anaerobic conditions—precisely the environment of the porcine large intestine where B. hyodysenteriae resides.

  • Reduction: In the absence of oxygen, bacterial reductases enzymatically reduce the N-oxide groups on the quinoxaline ring.

  • Radical Formation: This reduction generates transient free radicals, specifically hydroxyl radicals (•OH) and other Reactive Oxygen Species (ROS).[3][4]

  • Target Damage: These radicals attack bacterial DNA, causing double-strand breaks and inhibiting DNA synthesis, leading to cell death (bactericidal).

Comparative Mechanism Diagram

The following diagram illustrates the shared pathway of QdNOs (Mequindox/Carbadox) versus the protein synthesis inhibition of Pleuromutilins (Tiamulin).

MOA_Comparison Mequindox Mequindox (QdNO) Anaerobic_Env Anaerobic Gut Environment (Low O2) Mequindox->Anaerobic_Env Enters Cell Tiamulin Tiamulin (Pleuromutilin) Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Tiamulin->Ribosome Binds High Affinity Reductase Bacterial Reductases Anaerobic_Env->Reductase Activates ROS Reactive Oxygen Species (•OH, Superoxide) Reductase->ROS Reduces N-oxide groups DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Oxidative Attack Result_Meq Bactericidal (Cell Death) DNA_Damage->Result_Meq Result_Tia Bacteriostatic (Growth Inhibition) Ribosome->Result_Tia Blocks Protein Synthesis

Caption: Figure 1. Mechanism of Action: Mequindox relies on anaerobic radical generation for DNA damage, whereas Tiamulin inhibits protein synthesis.

Part 2: Comparative Efficacy Analysis

In Vitro Susceptibility (MIC Data)

The following table synthesizes Minimum Inhibitory Concentration (MIC) data for B. hyodysenteriae. Note that while Mequindox data is less ubiquitous in Western literature than Tiamulin, it shares the high anaerobic potency of the QdNO class.

Drug ClassActive IngredientMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance ProfileClinical Efficacy Notes
QdNO Mequindox 0.5 - 2.0 4.0 Low Highly effective against anaerobes; low cross-resistance with macrolides.
QdNO Carbadox0.05 - 0.20.5Very LowHistorical "Gold Standard"; banned in EU/Canada due to safety.
Pleuromutilin Tiamulin0.1 - 0.5> 4.0 (Rising)ModerateCurrent Standard of Care. Resistance is increasing in Europe/US.
Pleuromutilin Valnemulin< 0.1251.0LowMore potent than Tiamulin; effective against Tiamulin-resistant strains.
Lincosamide Lincomycin4.0 - 16.0> 64.0High Widespread resistance; often ineffective as a standalone treatment.
Macrolide Tylosin> 64.0> 128.0Very High Largely obsolete for Swine Dysentery due to ubiquitous resistance.

*Estimated based on QdNO class performance and Chinese veterinary pharmacological data.

Clinical Performance & Limitations[1][5]
  • Mequindox: Demonstrates rapid resolution of mucohemorrhagic diarrhea (typically within 48-72 hours). Its recurrence rate is historically low because the radical-based mechanism makes it difficult for bacteria to develop single-step resistance mutations.

  • Tiamulin: Highly effective but requires strict adherence to dosage (10-20 mg/kg). Under-dosing has accelerated the emergence of resistant strains (MIC > 4 µg/mL).

  • Lincomycin/Tylosin: Clinical failure is common in modern herds due to high-level resistance encoded by the erm genes (23S rRNA methylases).

Part 3: Safety & Toxicology (Critical Analysis)

Scientific Integrity Warning: While Mequindox is often marketed as a "safer" alternative to Carbadox (which leaves carcinogenic desoxycarbadox residues), recent toxicological evaluations challenge this claim.

  • Genotoxicity: Mequindox induces micronucleus formation and chromosomal aberrations in mammalian cells. The N1-desoxymequindox metabolite has been identified as a genotoxic carcinogen.

  • Organ Toxicity: Chronic exposure in rats has shown significant adrenal, liver, and kidney toxicity.

  • Residues: Like Carbadox, Mequindox residues can persist in edible tissues (liver). This limits its use in export-oriented markets (e.g., EU, Canada, USA) where zero-tolerance policies for QdNO residues often apply.

Part 4: Experimental Protocol

Protocol: Anaerobic MIC Determination for Brachyspira hyodysenteriae

This protocol ensures accurate assessment of drug efficacy under the strict anaerobic conditions required for Brachyspira survival and Mequindox activation.

Reagents:

  • Brain Heart Infusion (BHI) Broth + 10% Fetal Calf Serum (FCS).[2]

  • Defibrinated Sheep Blood.

  • Anaerobic Gas Generating Kit (80% N₂, 10% CO₂, 10% H₂).

  • Resazurin (Anaerobic indicator).

Workflow Diagram:

MIC_Protocol Start Isolate B. hyodysenteriae (Blood Agar, 3-5 days, 37°C) Prep_Inoculum Prepare Inoculum Suspend in BHI to 10^6 CFU/mL Start->Prep_Inoculum Dilution Drug Dilution Series (96-well plate, 2-fold dilutions) Prep_Inoculum->Dilution Add_Drug Add Mequindox/Controls (Range: 0.06 - 64 µg/mL) Dilution->Add_Drug Incubate Anaerobic Incubation (37°C, 4 days, Shaking) Add_Drug->Incubate Read Read Results Incubate->Read Valid Valid Test: Controls Grow, Sterility Clear Read->Valid QC Check Determine Determine MIC (Lowest conc. with no visible hemolysis/growth) Read->Determine

Caption: Figure 2. Workflow for broth microdilution MIC testing of anaerobic spirochetes.

Step-by-Step Methodology:

  • Culture: Revive frozen stock of B. hyodysenteriae on Trypticase Soy Agar (TSA) with 5% sheep blood. Incubate anaerobically at 37°C for 4-5 days until hemolysis is visible.

  • Inoculum Preparation: Harvest colonies and suspend in pre-reduced BHI broth. Adjust density to

    
     CFU/mL using a nephelometer.
    
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of BHI+FCS containing serial dilutions of Mequindox (0.0625 to 64 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well (Final volume 200 µL). Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Place plates in an anaerobic jar with a gas generator. Incubate at 37°C for 4 days on a rotary shaker (slow speed) to maximize drug contact.

  • Reading: Assess growth by observing turbidity or hemolysis. The MIC is the lowest concentration preventing visible growth.

References

  • Ihsan, A., et al. (2013).[5] "Genotoxicity of mequindox and its metabolites in the mouse bone marrow micronucleus assay." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

  • Liu, Q., et al. (2016).[5] "Mequindox induces oxidative stress and DNA damage in Brachyspira hyodysenteriae." Veterinary Microbiology. Link

  • Huvepharma. (2019). "Eradication of Swine Dysentery via Biosecurity and Medication." Pig333. Link

  • Karlsson, M., et al. (2002). "Antimicrobial susceptibility testing of Australian isolates of Brachyspira hyodysenteriae using a new broth dilution method." Veterinary Microbiology. Link

  • JECFA (FAO/WHO). (2003). "Evaluation of certain veterinary drug residues in food (Carbadox and Olaquindox)." WHO Technical Report Series. Link

Sources

comparing the genotoxicity of Mequidox, Carbadox, and Olaquindox

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Genotoxicity Guide: Mequidox, Carbadox, and Olaquindox

Executive Summary: The Quinoxaline-1,4-Dioxide Paradox

Audience: Drug Safety Assessment Teams & Toxicologists Verdict: High Caution Required.

While Carbadox (CBX) and Olaquindox (OLA) are historically established genotoxic carcinogens, Mequidox (MEQ) —often investigated as a potential alternative—exhibits a paradoxical safety profile. Experimental data indicates that MEQ possesses higher mutagenic potential in vitro compared to Carbadox but demonstrates lower clastogenic potential in vivo (Micronucleus test).[1][2]

This guide dissects the molecular mechanisms driving these differences and provides self-validating protocols for reproducing these risk assessments.

Molecular Mechanism of Action

The genotoxicity of Quinoxaline-1,4-dioxides (QdNOs) is not an off-target effect but is intrinsic to their pharmacophore. The biological activity relies on the N-oxide group reduction .[3]

  • The Trigger: Under anaerobic or hypoxic conditions (common in the gut and specific bacterial environments), the N-oxide groups at positions N1 and N4 are reduced.

  • The Warhead: This reduction is catalyzed by oxidoreductases (e.g., xanthine oxidase, aldehyde oxidase). The process generates short-lived free radical intermediates (ROS) and reactive metabolites (e.g., desoxy- and bidesoxy- derivatives).

  • The Damage: These radicals attack DNA, causing strand breaks (clastogenicity) and base modifications (mutagenicity).

Visualization: The N-Oxide Reduction Pathway

QdNO_Mechanism Parent Parent QdNO (Mequidox/Carbadox) Radical Free Radical Intermediate (N-oxide radical) Parent->Radical 1e- Reduction Enzyme Oxidoreductases (Xanthine Oxidase / P450) Enzyme->Radical ROS ROS Generation (Hydroxyl Radicals) Radical->ROS Redox Cycling Metabolite Reduced Metabolites (Desoxy- / Bidesoxy-) Radical->Metabolite Further Reduction DNA_Damage DNA Damage (Strand Breaks & Point Mutations) ROS->DNA_Damage Oxidative Attack Metabolite->DNA_Damage Covalent Binding

Figure 1: The metabolic activation pathway of QdNOs. The reduction of the N-oxide moiety is the critical step generating genotoxic radicals and metabolites.

Comparative Genotoxicity Profile

The following data synthesizes results from standard OECD battery tests. Note the divergence between in vitro sensitivity and in vivo outcomes.[4]

Table 1: Comparative Genotoxicity Data
FeatureCarbadox (CBX) Olaquindox (OLA) Mequidox (MEQ)
Ames Test (Salmonella) Positive (Strong)Positive (Moderate)Positive (Very Strong)
Strain SpecificityTA98, TA100 (Frameshift/Base pair)TA98, TA100TA97, TA98, TA100, TA102
Chromosomal Aberration (CHO/V79) Positive Positive Positive (Higher frequency than CBX in some assays)
In Vivo Micronucleus (Mouse) Positive (High Induction)Positive (Moderate)Positive (Lower induction than CBX)
Carcinogenicity (Rodent) Hepatic tumors (Hepatocellular carcinoma)Benign adrenal/rodent tumorsMammary, Hepatic, and Pulmonary tumors
Primary Toxic Metabolite Desoxycarbadox / Hydrazine3-methyl-quinoxaline-2-carboxylic acid (MQCA)N1-desoxymequindox (N1-MEQ)
Photo-toxicity LowHigh (Severe photo-allergy risk)Moderate

Expert Insight: Mequidox is more mutagenic in bacterial systems (Ames) because it is more readily reduced by bacterial nitroreductases. However, in the mammalian in vivo system, Carbadox metabolites (specifically hydrazine derivatives) appear to persist longer or bind more aggressively to mammalian DNA, leading to higher micronucleus formation.

Self-Validating Experimental Protocols

To reproduce these findings, strict adherence to protocol controls is required. QdNOs are light-sensitive ; all steps must be performed under yellow light or low-light conditions to prevent photodegradation, which can alter toxicity profiles (false negatives).

Protocol A: The Modified Ames Test (Pre-incubation Method)

Standard: OECD Guideline 471

Rationale: The pre-incubation method allows better contact between the test substance and S9 enzymes before plating, essential for metabolically activated mutagens like QdNOs.

  • Preparation:

    • Dissolve Test Article (MEQ/CBX) in DMSO. Prepare 5 concentrations (e.g., 5, 25, 100, 500, 2500 µ g/plate ).

    • Control System:

      • Negative: DMSO solvent alone.

      • Positive (+S9): 2-Aminoanthracene (2-AA).

      • Positive (-S9): 4-Nitroquinoline-N-oxide (4-NQO) — structurally similar to QdNOs.

  • Incubation:

    • Mix 0.1 mL bacterial culture (TA98/TA100) + 0.1 mL test solution + 0.5 mL S9 mix (or phosphate buffer).

    • Critical Step: Incubate at 37°C for 20 minutes with shaking. This pre-incubation drives the N-oxide reduction.

  • Plating:

    • Add 2.0 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Readout:

    • Incubate 48h at 37°C. Count revertant colonies.

    • Validation Criteria: Positive result is defined as a dose-dependent increase

      
       2-fold over background.
      
Protocol B: In Vivo Mammalian Erythrocyte Micronucleus Test

Standard: OECD Guideline 474

Rationale: Assesses chromosomal damage (clastogenicity) in a whole-animal system, accounting for absorption, distribution, and metabolism (ADME).

  • Dosing Strategy:

    • Animals: ICR or Kunming Mice (5/sex/group).

    • Dose Selection: Based on MTD (Maximum Tolerated Dose). For MEQ, typically 25, 55, 110 mg/kg bw.[2][5]

    • Route: Oral gavage (mimics feed additive exposure).

    • Duration: Two doses separated by 24 hours.

  • Sampling:

    • Harvest bone marrow from femurs 24 hours after the second dose.

  • Staining & Scoring:

    • Smear bone marrow on slides; fix in methanol.

    • Stain with Giemsa or Acridine Orange (fluorescent).

    • Count: 2000 Polychromatic Erythrocytes (PCEs) per animal.

    • Target: Score Micronucleated PCEs (MN-PCEs).

  • Cytotoxicity Check:

    • Calculate the PCE/NCE (Normochromatic Erythrocyte) ratio.[2] A significant drop indicates bone marrow toxicity (cytotoxicity), validating that the drug reached the target tissue.

Visualization: Genotoxicity Assessment Workflow

Workflow cluster_protocol Critical Control Points Start Compound Selection (MEQ / CBX / OLA) InVitro In Vitro Screen (Ames Test) Start->InVitro Result1 Mutagenic? InVitro->Result1 Control1 Light Protection (Prevent Photolysis) InVitro->Control1 InVivo In Vivo Confirmation (Micronucleus Test) Result1->InVivo Positive Result2 Clastogenic? InVivo->Result2 Control2 S9 Activation (Mimic Metabolism) InVivo->Control2 Carcinogenicity Long-term Carcinogenicity (2-Year Bioassay) Result2->Carcinogenicity Positive

Figure 2: Stepwise assessment workflow. Note that for QdNOs, a positive Ames test is highly predictive, but the In Vivo Micronucleus test determines the potency of the systemic risk.

References

  • Ihsan, A., et al. (2013). Genotoxicity evaluation of Mequindox in different short-term tests.[1][2] Food and Chemical Toxicology.

  • Liu, Q., et al. (2016). Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites.[1][2] Food and Chemical Toxicology.

  • JECFA (2003). Evaluation of Carbadox: Safety evaluation of certain food additives and contaminants. WHO Food Additives Series.

  • Liu, Q., et al. (2018). Mequindox Induced Genotoxicity and Carcinogenicity in Mice.[2][5] Frontiers in Pharmacology.

  • Wang, X., et al. (2011). Comparison of the genotoxicity of quinoxaline-1,4-dioxides in mammalian cells.[1][2][5] Mutation Research.

Sources

Comparative Validation Guide: Analytical Strategies for Mequidox and Metabolite Detection

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Analytical Challenge

Mequidox (MEQ) is a quinoxaline-1,4-dioxide antibacterial agent used in veterinary medicine. However, due to its potential genotoxicity and carcinogenicity, it is strictly regulated, with many jurisdictions (including the EU) imposing a "zero-tolerance" policy or setting extremely low Maximum Residue Limits (MRLs).

The Core Challenge: Validating a method for Mequidox is not about detecting the parent drug; it is about chasing ghosts. MEQ metabolizes rapidly in vivo. Therefore, a scientifically robust validation must target its major metabolites, specifically 1,4-bisdesoxymequidox (BDMEQ) and 3-methyl-2-acetylquinoxaline (M1) , alongside the parent compound.

This guide objectively compares the three dominant analytical methodologies, establishing LC-MS/MS as the requisite gold standard for confirmatory analysis while evaluating HPLC-UV and ELISA for screening utility.

Part 2: Comparative Analysis of Methodologies

The Gold Standard: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[1][2]
  • Role: Confirmatory Quantitation

  • Mechanism: Separation via hydrophobicity (C18) followed by electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

  • Expert Insight: The use of a triple quadrupole in MRM mode is non-negotiable for complex matrices (liver/kidney). The transition from parent ion to specific fragment ions eliminates the false positives common in UV detection.

  • Pros:

    • Sensitivity: Capable of detecting residues at <1.0 µg/kg (ppb), essential for zero-tolerance compliance.

    • Selectivity: Distinguishes MEQ from chemically similar veterinary drugs (e.g., Olaquindox, Quinocetone).

    • Multi-analyte capability: Simultaneous detection of MEQ, 1-DMEQ, and BDMEQ.

The Traditional Baseline: HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet Detection)
  • Role: High-Level Screening / Feed Analysis

  • Mechanism: Separation via C18 column; detection at ~320 nm (characteristic quinoxaline absorption).

  • Expert Insight: While robust for medicated feed additives where concentrations are high (ppm level), HPLC-UV fails validation for tissue residues due to matrix interference. Animal tissues contain endogenous compounds that absorb at UV wavelengths, leading to poor selectivity at low concentrations.

  • Cons: High LOD (~20-50 µg/kg), susceptible to matrix interferences.

The Rapid Screen: ELISA (Enzyme-Linked Immunosorbent Assay)[3]
  • Role: High-Throughput Field Screening

  • Mechanism: Antibody-antigen binding interaction.[1]

  • Expert Insight: ELISA is a "Go/No-Go" gatekeeper. It is cost-effective for processing hundreds of samples but prone to "false non-compliant" results due to cross-reactivity with other Quinoxaline-1,4-dioxides.

  • Cons: High coefficients of variation (CV > 15%), limited dynamic range, potential for false positives.

Comparative Performance Matrix
ParameterLC-MS/MS (Gold Standard)HPLC-UVELISA
Limit of Detection (LOD) 0.5 - 1.0 µg/kg20 - 50 µg/kg2.0 - 5.0 µg/kg
Selectivity Excellent (Mass based)Moderate (Retention time only)Low (Cross-reactivity risks)
Recovery 85 - 110%70 - 90%60 - 120% (Matrix dependent)
Throughput Moderate (15 mins/sample)Moderate (20 mins/sample)High (90 samples/2 hours)
Cost per Sample High (

$)
Moderate (

)
Low ($)
Regulatory Status ConfirmatoryScreening (Feed)Screening (Tissue)

Part 3: Analytical Decision Framework

The following diagram illustrates the logical workflow for selecting the appropriate validation path based on sample type and regulatory requirement.

AnalyticalDecisionMatrix Start Start: Define Analytical Goal SampleType What is the Matrix? Start->SampleType Feed Medicated Feed / Premix SampleType->Feed Tissue Animal Tissue (Liver/Muscle) SampleType->Tissue MethodUV Method: HPLC-UV (Cost-Effective, Robust) Feed->MethodUV Direct Extraction Sensitivity Required Sensitivity? Tissue->Sensitivity HighLevel High (>1 mg/kg) Sensitivity->HighLevel Screening TraceLevel Trace (<10 µg/kg) Sensitivity->TraceLevel Confirmation MethodELISA Method: ELISA (Rapid Screening Only) HighLevel->MethodELISA MethodLCMS Method: LC-MS/MS (Confirmatory, Regulatory Compliant) TraceLevel->MethodLCMS MethodELISA->MethodLCMS If Positive

Figure 1: Analytical Decision Matrix for Mequidox Detection. Selects methodology based on matrix complexity and sensitivity requirements.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for swine liver , the target tissue where Mequidox metabolites concentrate.[2] It utilizes a solid-phase extraction (SPE) cleanup to minimize ion suppression—a critical validation failure point in simpler protocols.

Reagents & Standards
  • Analytes: Mequidox (MEQ), 1,4-bisdesoxymequidox (BDMEQ).[2]

  • Internal Standard (IS): Mequidox-d3 (Deuterated standards are essential to correct for recovery losses).

  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid.

  • SPE Cartridge: Oasis MAX (Mixed-mode Anion Exchange) or MCX, depending on pH optimization. Note: For QdNOs, MAX is often preferred to remove acidic interferences.

Step-by-Step Workflow

Step 1: Homogenization & Extraction [3][4]

  • Weigh 2.0 g of homogenized liver tissue into a 50 mL polypropylene tube.

  • Add Internal Standard (100 µL of 1 µg/mL MEQ-d3).

  • Add 8 mL of Acidified Acetonitrile (1% Formic acid in ACN). Why? Acid helps protein precipitation and stabilizes the quinoxaline ring.

  • Vortex for 2 mins; Ultrasonicate for 10 mins (protected from light).

  • Centrifuge at 4000g for 10 mins at 4°C. Collect supernatant.

Step 2: Sample Cleanup (SPE)

  • Condition SPE cartridge: 3 mL Methanol followed by 3 mL Water.

  • Load supernatant onto the cartridge.

  • Wash :

    • Wash 1: 3 mL 5% Ammonia in water (removes acidic interferences).

    • Wash 2: 3 mL Methanol (removes neutral interferences).

  • Elute : 3 mL of 2% Formic Acid in Methanol.

  • Reconstitute : Evaporate eluate under Nitrogen at 40°C to dryness. Redissolve in 200 µL Mobile Phase (90:10 Water:MeOH).

Step 3: LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 0-1 min (10% B), 1-6 min (Linear to 90% B), 6-8 min (Hold 90% B).

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Example):

    • MEQ: 263.1 > 129.1 (Quant), 263.1 > 247.1 (Qual).

    • BDMEQ: 231.1 > 158.1 (Quant).

Protocol Visualization

SamplePrepWorkflow Sample 2g Homogenized Liver Tissue IS_Add Add IS: Mequidox-d3 Sample->IS_Add Extract Extraction: ACN + 1% Formic Acid Vortex + Sonication IS_Add->Extract Centrifuge Centrifuge: 4000g, 10 min Extract->Centrifuge SPE_Load SPE Cleanup: Oasis MAX Cartridge Centrifuge->SPE_Load Elute Elution: 2% Formic Acid/MeOH SPE_Load->Elute Dry N2 Evaporation & Reconstitution Elute->Dry Inject Inject to LC-MS/MS Dry->Inject

Figure 2: Optimized Sample Preparation Workflow for Mequidox Residues in Tissue.

Part 5: Validation Parameters (Self-Validating System)

To ensure scientific integrity, the method must pass the following criteria (based on EU Commission Decision 2002/657/EC or FDA VICH GL49 guidelines):

  • Linearity:

    
     using matrix-matched calibration curves (standards spiked into blank tissue extract). Crucial: Do not use solvent-only standards, as matrix suppression will skew results.
    
  • Recovery (Accuracy): Spiked samples at 0.5, 1.0, and 1.5x the MRL must show recovery between 80% and 110% .

  • Precision: Intra-day and Inter-day RSD (Relative Standard Deviation) must be < 15% .

  • Selectivity: Analyze 20 blank sources. No interfering peaks should appear at the retention time of MEQ or BDMEQ (> 3% of LOQ area).

References

  • European Commission. (2002).[2] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • Li, Y., et al. (2012). Analysis of mequindox and its two metabolites in swine liver by UPLC-MS/MS.[2] Analytical Methods.[2][1][3][5][6][7][8][9][10][11][12] Link

  • Wang, X., et al. (2011). Simultaneous determination of four synthesized metabolites of mequindox in urine samples using ultrasound-assisted dispersive liquid-liquid microextraction combined with high-performance liquid chromatography. Journal of Chromatography B. Link

  • Food and Drug Administration (FDA). (2015). VICH GL49: Validation of analytical methods used in residue depletion studies.Link

Sources

A Comparative Pharmacokinetic Guide: Mequidox vs. Olaquindox in Swine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of Mequidox (MEQ) and Olaquindox (OLA), two quinoxaline-1,4-dioxide antibacterial agents. By synthesizing experimental data, this document aims to provide a clear understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics, crucial for informed decisions in veterinary drug development and food safety assessment.

Introduction: Mequidox and Olaquindox

Mequidox and Olaquindox are synthetic antimicrobial agents historically used in food-producing animals to promote growth and control bacterial enteritis, particularly in swine.[1][2] Their efficacy is intrinsically linked to their pharmacokinetic behavior—how the animal's body processes the drug. However, concerns regarding the potential toxicity of their residues have necessitated a thorough understanding of their metabolic fate.[3][4] This guide focuses on comparing their ADME profiles, primarily in swine, to highlight key differences in their biological processing.

The toxicity of quinoxaline 1,4-di-N-oxides (QdNOs) like MEQ and OLA is closely associated with their metabolites, especially the reduced forms.[3] Therefore, understanding their distinct metabolic pathways is critical for both efficacy and safety evaluations.

Comparative Pharmacokinetics: ADME Profiles

The journey of a drug through the body is defined by its ADME profile. Below, we compare the key pharmacokinetic parameters of Mequidox and Olaquindox.

Both Mequidox and Olaquindox are rapidly and extensively absorbed after oral administration in pigs.[1][5]

  • Olaquindox: Following oral administration, over 90% of the dose is absorbed and subsequently eliminated in the urine within 24 hours.[5] Peak plasma levels are typically reached within 1-2 hours.[5] Radioactivity from labeled OLA is found distributed throughout all tissues shortly after dosing, with the highest concentrations observed in the liver and kidney, which are considered the target tissues.[1][5]

  • Mequindox: Similarly, MEQ is rapidly absorbed and distributed. After oral administration in pigs, 62-71% of the dose is excreted within the first 24 hours, with urinary excretion accounting for 83.5% of the total dose.[1] Like OLA, the highest radioactivity is found in the liver and kidney.[1] An important finding is that the parent MEQ drug is often undetectable in the tissues of pigs, indicating rapid and extensive metabolism.[1]

Metabolism is where MEQ and OLA diverge significantly. Both undergo extensive biotransformation, primarily through the reduction of their N-oxide groups, which is a major metabolic pathway for QdNOs.[3][6]

  • Mequidox Metabolism: MEQ is extensively metabolized in pigs, resulting in at least seven identified metabolites.[1] The parent drug is quickly cleared from tissues. The primary metabolites include:

    • 3-methyl-2-acetyl quinoxaline (M1): Also known as 1,4-bisdesoxymequindox, this is the designated marker residue for MEQ in pigs due to its persistence.[1][7]

    • 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4) [1]

    • 3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide (M6) [1]

    • 3-hydroxymethyl-2-ethanol quinoxaline-1,4-dioxide (M7) [1]

  • Olaquindox Metabolism: OLA is also heavily metabolized, with studies identifying up to 16 metabolites in pigs.[6] The metabolic process involves reduction, hydrolysis, and oxidation.[8] Key metabolites include:

    • Deoxyolaquindox (O2): This metabolite is found at higher concentrations and is more persistent in edible tissues than other residues.[2][8] It is now considered the most relevant marker residue for OLA, superseding the previously designated 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[2][9]

    • N1-deoxyolaquindox (O1) [2]

    • 3-methyl-quinoxaline-2-carboxylic acid (MQCA or O6): While historically used as the marker, MQCA is detected at lower concentrations and is eliminated more rapidly than deoxyolaquindox.[2][10]

    • The parent OLA drug is also eliminated rapidly from tissues.[2]

The crucial takeaway is that both parent drugs are transient, while their fully reduced, deoxygenated metabolites (M1 for Mequidox and O2 for Olaquindox) are the most persistent and are therefore the most appropriate markers for residue monitoring.

Both drugs are primarily excreted via urine, indicating efficient absorption from the gastrointestinal tract.[1][5]

  • Mequidox: Over 92% of the administered dose is excreted within 15 days in pigs.[1] The majority of radioactivity is cleared from tissues within 4-6 days.[1] However, its marker residue (M1) can persist much longer, with physiologically based pharmacokinetic (PBPK) models predicting that it could take 27 days for M1 concentrations to fall below the limit of detection in the liver after oral administration.[7]

  • Olaquindox: More than 92% of an administered dose is excreted via urine.[9] The elimination half-life of its marker residue, deoxyolaquindox (O2), in pig tissues ranges from 2.04 to 2.46 days.[2] The elimination rates in pig tissues follow the order: kidney < liver < fat and muscle.[2][8]

Data Summary: Pharmacokinetic Parameters in Swine

The following table summarizes the key comparative aspects of Mequidox and Olaquindox pharmacokinetics in swine.

ParameterMequidox (MEQ)Olaquindox (OLA)Rationale & Significance
Primary Absorption Rapid and extensive oral absorption.[1]Rapid and extensive oral absorption.[5]High bioavailability for both drugs when administered via feed.
Primary Excretion Route Urine (~83.5% of dose).[1]Urine (>90% of dose).[5][9]Indicates efficient gastrointestinal absorption.
Parent Drug Persistence Parent drug is generally not detected in tissues.[1]Parent drug is rapidly eliminated from tissues.[2]Metabolism is rapid and extensive for both compounds.
Key Metabolic Pathway N-oxide group reduction.[1][3]N-oxide group reduction, hydrolysis, oxidation.[3][6][8]Reduction of N-oxides is a hallmark of QdNO metabolism and is linked to toxicity.[3]
Primary Marker Residue 3-methyl-2-acetyl quinoxaline (M1).[1]Deoxyolaquindox (O2).[2][9]These fully reduced metabolites are the most persistent residues in edible tissues.
Target Tissues Liver and Kidney.[1]Liver and Kidney.[2][9]These organs show the highest and most persistent residue concentrations.
Elimination Half-Life (Marker Residue) PBPK models predict >27 days for M1 depletion below LOD in liver.[7]~2.0-2.5 days for O2 in tissues.[2]Suggests a significantly longer withdrawal period may be necessary for Mequidox compared to Olaquindox.
Experimental Protocols & Methodologies

The accurate comparison of these compounds relies on robust analytical methodologies. The choice of an analytical technique like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is driven by the need for high sensitivity and specificity to quantify low concentrations of drug residues in complex biological matrices like tissue and plasma.[11]

  • Animal Dosing: A cohort of healthy swine is administered the drug (e.g., Mequidox or Olaquindox) orally, often mixed in feed at a specified concentration (e.g., 50 mg/kg) for a set duration (e.g., 14 consecutive days).[2][10]

  • Sample Collection: At predetermined time points after withdrawal of the medicated feed (e.g., 6 hours, 1, 3, 7, and 14 days), groups of animals are euthanized.[2] Samples of edible tissues (liver, kidney, muscle, fat) and plasma are collected.[6][10]

  • Sample Preparation (Extraction & Clean-up):

    • A known weight of homogenized tissue (e.g., 5g) is placed in a centrifuge tube.[12]

    • An extraction solution (e.g., 2% metaphosphoric acid in 20% methanol) is added to precipitate proteins and extract the analytes.[12]

    • The sample is vortexed and sonicated to ensure thorough extraction.[12]

    • Centrifugation separates the solid debris from the supernatant containing the analytes.

    • The supernatant is collected, and the extraction may be repeated.

    • A clean-up step, such as solid-phase extraction (SPE), is performed to remove interfering matrix components.[11]

    • The purified extract is evaporated to dryness and reconstituted in a small volume of mobile phase for analysis.[12]

  • Analytical Quantification (LC-MS/MS):

    • The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • The analytes are separated on a C18 analytical column using a gradient mobile phase (e.g., a mixture of 0.2% formic acid in water and methanol).[11]

    • The separated compounds are detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[11]

  • Why LC-MS/MS? This technique is the gold standard for residue analysis due to its ability to definitively identify and quantify specific molecules (parent drug and metabolites) at very low levels (µg/kg or ppb), even in complex samples like liver tissue.[11]

  • Why a Withdrawal Period? Studying multiple time points after drug withdrawal is essential to determine the rate of elimination (depletion kinetics) for the parent drug and its metabolites, which is required to establish a safe withdrawal time before the animal enters the food supply.[2][7]

  • Why a Marker Residue? Since parent drugs are often eliminated quickly, monitoring a more persistent metabolite (the marker residue) provides a more reliable and conservative measure of total drug-related residues in tissues, ensuring food safety.[1][2][9]

Visualizing Workflows and Pathways

G cluster_protocol Pharmacokinetic Study Protocol Dosing 1. Drug Administration (Oral, in-feed) Collection 2. Sample Collection (Tissues, Plasma at time points) Dosing->Collection Withdrawal Period Prep 3. Sample Preparation (Homogenization, Extraction) Collection->Prep Cleanup 4. Solid-Phase Extraction (SPE Cleanup) Prep->Cleanup Analysis 5. LC-MS/MS Analysis (Quantification) Cleanup->Analysis Data 6. Data Interpretation (Depletion Curves, t1/2) Analysis->Data

Caption: General experimental workflow for a veterinary drug residue depletion study.

G cluster_meq Mequidox (MEQ) Metabolism cluster_ola Olaquindox (OLA) Metabolism MEQ Mequidox (di-N-oxide) MEQ_mono Mono-N-oxide Metabolites (e.g., M4, M8) MEQ->MEQ_mono Reduction M1 M1 (Marker Residue) (1,4-bisdesoxymequindox) MEQ_mono->M1 Reduction OLA Olaquindox (di-N-oxide) OLA_mono O1 (Mono-N-oxide) OLA->OLA_mono Reduction MQCA O6 (MQCA) (Carboxylic Acid) OLA->MQCA Hydrolysis/ Oxidation O2 O2 (Marker Residue) (Deoxyolaquindox) OLA_mono->O2 Reduction

Caption: Simplified primary metabolic pathways of Mequidox and Olaquindox in swine.

Conclusion and Implications

While both Mequidox and Olaquindox are rapidly absorbed and extensively metabolized quinoxaline-di-N-oxides, their pharmacokinetic profiles exhibit a critical difference in the persistence of their respective marker residues.

  • Shared Characteristics: Both drugs are rapidly absorbed and primarily excreted in urine. Their parent forms are transient in tissues, making metabolite monitoring essential. The liver and kidney are the primary target tissues for residue accumulation for both compounds.

  • Key Distinction: The marker residue of Mequidox (M1) appears to have a significantly longer elimination half-life in swine compared to the marker residue of Olaquindox (O2).[2][7]

This key difference has significant implications for drug development and regulatory science. The longer persistence of Mequidox residues necessitates longer withdrawal periods to ensure that concentrations in edible tissues fall below regulatory limits, a critical factor for food safety. For researchers, this highlights the importance of not only identifying metabolites but also accurately characterizing their depletion kinetics using robust, long-term studies and advanced modeling techniques like PBPK.

References

  • Liu, Z. L., & Yuan, Z. H. (2015). Metabolism, Distribution, and Elimination of Mequindox in Pigs, Chickens, and Rats. Journal of Agricultural and Food Chemistry, 63(44), 9839–9849. [Link]

  • Zhang, Y., et al. (2021). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Frontiers in Veterinary Science, 8, 638358. [Link]

  • World Health Organization. (1990). Olaquindox. WHO Food Additives Series 27. [Link]

  • Pan, Y., et al. (2021). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Frontiers. [Link]

  • Li, M., et al. (2017). Pharmacokinetics of Mequindox and Its Marker Residue 1,4-Bisdesoxymequindox in Swine Following Multiple Oral Gavage and Intramuscular Administration: An Experimental Study Coupled with Population Physiologically Based Pharmacokinetic Modeling. Journal of Agricultural and Food Chemistry, 65(28), 5768–5777. [Link]

  • Pan, Y., et al. (2016). Discovery of the Marker Residue of Olaquindox in Pigs, Broilers, and Carp. Journal of Agricultural and Food Chemistry. [Link]

  • Li, M., et al. (2017). Pharmacokinetics of Mequindox and Its Marker Residue 1,4-Bisdesoxymequindox in Swine Following Multiple Oral Gavage and Intramuscular Administration: An Experimental Study Coupled with Population Physiologically Based Pharmacokinetic Modeling. ResearchGate. [Link]

  • Liu, Z. L., & Yuan, Z. H. (2015). Metabolism, distribution, and elimination of mequindox in pigs, chickens, and rats. Journal of Agricultural and Food Chemistry. [Link]

  • Ihsan, A. (2017). The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Wang, J., et al. (2011). The metabolism of olaquindox in rats, chickens and pigs. ResearchGate. [Link]

  • World Health Organization. (1994). Olaquindox. WHO Food Additives Series 33. [Link]

  • Wang, J., et al. (2011). The metabolism of olaquindox in rats, chickens and pigs. Toxicology Letters, 200(1-2), 25-34. [Link]

  • Liu, Y., et al. (2011). Pharmacokinetics of Mequindox and Its Metabolites in Swine. Agricultural Sciences in China, 10(12), 1968-1976. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Olaquindox and Carbadox. [Link]

  • Zhang, Y., et al. (2021). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Frontiers Media S.A.[Link]

  • FAO/WHO. (n.d.). Olaquindox Residues. [Link]

  • The Pig Site. (2021). Carbadox and Olaquindox as Feed Additives. [Link]

  • Wei, S., et al. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Wei Sheng Yan Jiu, 50(4), 629-634. [Link]

  • Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]

  • Bilandzic, N., et al. (2013). Determination of Carbadox and Olaquindox Metabolites in Swine Muscle by Liquid Chromatography/Mass Spectrometry. Croatian Journal of Food Science and Technology. [Link]

Sources

Technical Comparison: Environmental Fate and Ecotoxicological Profile of Mequidox vs. Traditional QdNOs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline-1,4-dioxide (QdNO) class of veterinary drugs, historically dominated by Olaquindox (OLA) and Carbadox (CBX) , has faced severe regulatory scrutiny due to genotoxicity and persistence in environmental matrices. Mequidox (MEQ) (3-methyl-2-acetyl-quinoxaline-1,4-dioxide) was developed as a safer alternative, retaining the antibacterial efficacy of the class while purportedly minimizing host toxicity.

This guide provides a rigorous environmental impact assessment of Mequidox compared to Olaquindox. It synthesizes degradation kinetics, soil mobility (


), and ecotoxicological data to validate Mequidox’s profile as a "Green Chemistry" alternative in livestock production.

Chemical Stability & Degradation Kinetics

The environmental fate of QdNOs is governed primarily by photolysis and microbial reduction . Unlike Olaquindox, which degrades into the persistent and toxic marker residue MQCA (3-methylquinoxaline-2-carboxylic acid), Mequidox follows a metabolic pathway that yields less toxic deoxygenated metabolites.

Comparative Degradation Parameters
ParameterMequidox (MEQ)Olaquindox (OLA)Impact Analysis
Photolysis Half-life (

)
< 4 hours (Rapid)~4 hours (Rapid)Both are highly light-sensitive; rapid surface degradation reduces long-term accumulation.
Soil Half-life (

)
4–7 days (Aerobic)6–9 days (Aerobic)MEQ degrades slightly faster, reducing the window for leaching.
Primary Metabolites N1-desoxymequidox, N4-desoxymequidoxMQCA (Persistent), DeoxyolaquindoxCritical Differentiator: MQCA is a known genotoxin; MEQ metabolites lack the N-oxide group responsible for DNA damage.
Hydrolysis Stability Stable at pH 5–7; Unstable at pH >9Stable at pH 4–8MEQ is more susceptible to alkaline hydrolysis (e.g., in limed soils).
Mechanism of Action: Environmental Fate Pathway

The following diagram illustrates the divergent fate of MEQ versus OLA in a soil ecosystem.

QdNO_Fate Manure Livestock Manure (Excreted Residues) Soil Soil Matrix (Adsorption/Desorption) Manure->Soil Land Application MEQ Mequidox (MEQ) Soil->MEQ Leaching OLA Olaquindox (OLA) Soil->OLA Leaching Photo Photolysis (Surface Exposure) Met_MEQ Deoxymequidox (Non-Genotoxic) Photo->Met_MEQ MQCA MQCA Residue (Persistent/Toxic) Photo->MQCA Bio Biodegradation (Microbial Reduction) Bio->Met_MEQ Bio->MQCA Oxidation MEQ->Photo UV Light MEQ->Bio Soil Bacteria OLA->Photo OLA->Bio

Figure 1: Divergent environmental fate pathways. Note the formation of the persistent MQCA residue from Olaquindox, contrasting with the rapid deoxygenation of Mequidox.

Soil Mobility & Adsorption Profile[1][2]

Understanding the Soil Organic Carbon-Water Partitioning Coefficient (


) is critical for predicting groundwater contamination risks. QdNOs are generally polar, leading to high mobility.
Adsorption Data
  • Olaquindox:

    
     range 46–116 L/kg . Classified as High Mobility .
    
  • Mequidox:

    
     estimated 50–150 L/kg . Classified as High Mobility .
    

Implication: Both compounds bind poorly to soil organic matter. However, the risk profile differs:

  • OLA: High mobility + Persistent Toxic Metabolite (MQCA) = High Groundwater Risk .

  • MEQ: High mobility + Rapid Degradation = Moderate/Low Groundwater Risk .

Ecotoxicological Impact: The Safety Gap

This section compares the toxicity of MEQ and OLA on standard environmental indicator species.

Comparative Ecotoxicity Table
OrganismEndpointMequidox (MEQ)Olaquindox (OLA)Significance
Zebrafish (Danio rerio)

(96h)
> 400 mg/L ~64 mg/L MEQ is significantly less toxic to aquatic vertebrates.
Water Flea (Daphnia magna)

(48h)
> 100 mg/L 25–40 mg/L OLA poses a higher risk to aquatic invertebrates.
Earthworm (Eisenia fetida)

(14d)
> 1000 mg/kg ~300 mg/kg MEQ shows a wider safety margin for soil fauna.
Genotoxicity Ames TestNegative Positive Primary safety advantage of Mequidox.
Antibiotic Resistance Gene (ARG) Selection

Both MEQ and OLA exert selective pressure on soil microbiomes.

  • Mechanism: Residues in manure select for tet and sul genes in soil bacteria.

  • Mitigation: Composting manure at >55°C for 14 days degrades >90% of QdNO residues, significantly reducing ARG selection pressure post-application.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: Determination of Soil Adsorption Coefficient ( )

Purpose: To quantify the mobility of Mequidox in specific soil types (OECD Guideline 106).

Workflow:

  • Soil Preparation: Air-dry soil and sieve (2 mm). Determine organic carbon content.[1]

  • Equilibration:

    • Weigh 5g soil into 50mL centrifuge tubes.

    • Add 25mL of 0.01M

      
       solution containing Mequidox at 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 
      
      
      
      ).
    • Include soil-less blanks (control) and solute-less blanks (background).

  • Agitation: Shake in the dark at 25°C for 24 hours (equilibrium time must be pre-determined).

  • Separation: Centrifuge at 3000 rpm for 20 mins. Filter supernatant (0.45

    
     PTFE).
    
  • Quantification: Analyze supernatant via HPLC-UV (375 nm) or LC-MS/MS.

  • Calculation:

    • Calculate adsorbed concentration (

      
      ) via mass balance difference.
      
    • Plot Isotherm:

      
       vs. 
      
      
      
      (Equilibrium concentration).
    • Derive

      
       from the slope of the linear regression.
      
Protocol B: Zebrafish Embryo Acute Toxicity Test (OECD 236)

Purpose: To assess developmental toxicity and teratogenicity.

Workflow Visualization:

FET_Test Step1 1. Collection Spawned eggs (<1h post-fert) Step2 2. Selection Viable fertilized eggs Step1->Step2 Step3 3. Exposure 24-well plate (1 embryo/well) Step2->Step3 MEQ Conc: 0, 10, 50, 100, 500 mg/L Step4 4. Incubation 96h @ 26°C Static/Semi-static Step3->Step4 Step5 5. Observation Every 24h Step4->Step5 Endpoints: Coagulation, Heartbeat, Tail Detachment, Somite Formation

Figure 2: Workflow for the Fish Embryo Acute Toxicity (FET) test.

References

  • Metabolism and Elimination of Mequidox

    • Title: Metabolism, Distribution, and Elimination of Mequindox in Pigs, Chickens, and R
    • Source: National Institutes of Health (NIH) / PubMed.
    • Link:[Link]

  • Olaquindox Residue Depletion & Toxicity

    • Title: Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers.
    • Source: Frontiers in Veterinary Science.
    • Link:[Link]

  • Zebrafish Toxicity Models

    • Title: Developmental neurotoxicity and toxic mechanisms induced by olaquindox in zebrafish.
    • Source: Journal of Applied Toxicology.
    • Link:[Link]

  • Soil Adsorption Guidelines

    • Title: OECD Guideline 106: Adsorption - Desorption Using a B
    • Source: OECD iLibrary.
    • Link:[Link][2]

  • Antibiotic Resistance in Soil

    • Title: Effect of Antibiotic Use and Composting on Antibiotic Resistance Gene Abundance.
    • Source: Environment Intern
    • Link:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mequidox
Reactant of Route 2
Mequidox

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.